Product packaging for DL-Homocysteine(Cat. No.:CAS No. 454-29-5)

DL-Homocysteine

Cat. No.: B109187
CAS No.: 454-29-5
M. Wt: 135.19 g/mol
InChI Key: FFFHZYDWPBMWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DL-Homocysteine (CAS 454-29-5) is a non-proteinogenic amino acid widely used in biomedical research to investigate the mechanisms of hyperhomocysteinemia and its pathological consequences. Elevated levels of homocysteine are a recognized independent risk factor for cardiovascular diseases and atherosclerosis, primarily through its ability to induce endothelial injury and dysfunction . Researchers utilize this compound to study its adverse effects on vascular function, including impaired nitric oxide (NO) bioavailability, induction of oxidative stress, and the generation of reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide, which accelerate oxidative degradation of NO . In experimental models, this compound administration decreases cardiac contractility (dp/dt max) and coronary flow, and promotes alterations in vascular reactivity, including impaired endothelium-dependent relaxation and enhanced contraction to agents like phenylephrine and endothelin-1 . Beyond cardiovascular research, this compound exhibits a biphasic, concentration-dependent effect on brain synthesis of kynurenic acid (KYNA), an endogenous glutamate receptor antagonist, suggesting a role in neuropsychiatric illness and dementia associated with hyperhomocysteinemia . It is also a key molecule in studies of oxidative stress, where it interacts with cellular thiol compounds like glutathione and can be measured in biological fluids such as saliva and urine . The mechanisms under investigation also include homocysteine's role in inducing inflammation, cellular hypomethylation, protein homocysteinylation, and abnormal lipid metabolism . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2S B109187 DL-Homocysteine CAS No. 454-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859946
Record name (+/-)-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-29-5, 6027-13-0, 454-28-4
Record name (±)-Homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-homocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYSTEINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Hyperhomocysteinemia: Etiology and Classification

Biochemical Definition and Diagnostic Thresholds

Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine, an essential amino acid. nih.govaafp.org In healthy individuals, homocysteine is efficiently metabolized through two primary pathways: remethylation to methionine and transsulfuration to cysteine. nih.gov Hyperhomocysteinemia is biochemically defined as an abnormally high level of total homocysteine in the plasma or serum. wikipedia.org

The normal range for plasma homocysteine levels is generally considered to be between 5 and 15 micromoles per liter (µmol/L). medicalnewstoday.comnih.govclevelandclinic.org Levels exceeding 15 µmol/L are typically diagnostic for hyperhomocysteinemia. wikipedia.orgnih.gov However, some researchers and clinical bodies suggest that a lower threshold, such as 10 or 12 µmol/L, may be more appropriate for identifying individuals at increased risk for associated health problems. medlink.comnih.govmdpi.com It is important to note that what is considered a "normal" or "elevated" level can vary slightly between different laboratories. ahajournals.org A blood test, usually performed after a fasting period, is used to measure total homocysteine concentration. aafp.org

Classification of Hyperhomocysteinemia Severity

Hyperhomocysteinemia is further classified into different levels of severity based on the concentration of homocysteine in the blood. This classification helps in assessing the potential clinical impact and guiding further investigation. The severity is generally categorized as mild, moderate (sometimes referred to as intermediate), and severe. wikipedia.orgnih.gov

Mild Hyperhomocysteinemia

Mild hyperhomocysteinemia is characterized by plasma homocysteine concentrations ranging from 15 or 16 µmol/L up to 30 µmol/L. medicalnewstoday.comclevelandclinic.orgmdpi.com This is the most common form of elevated homocysteine and can often be influenced by nutritional factors, particularly deficiencies in B vitamins. aafp.org

Moderate Hyperhomocysteinemia

Moderate, or intermediate, hyperhomocysteinemia is defined by homocysteine levels that fall between 30 or 31 µmol/L and 100 µmol/L. medicalnewstoday.comwikipedia.orgnih.govmdpi.com This level of elevation may be associated with a higher risk of certain health conditions and often warrants further investigation into underlying causes, including genetic factors. medlink.com

Severe Hyperhomocysteinemia

Severe hyperhomocysteinemia is diagnosed when plasma homocysteine concentrations exceed 100 µmol/L. medicalnewstoday.comwikipedia.orgnih.govmdpi.com This severe elevation is frequently linked to rare genetic disorders known as homocystinurias, which involve significant enzymatic defects in the homocysteine metabolism pathways. medicalnewstoday.comaafp.org Individuals with severe hyperhomocysteinemia are at a significantly increased risk for serious health complications. mdpi.com

Table 1: Classification of Hyperhomocysteinemia Severity

Severity ClassificationPlasma Homocysteine Level (µmol/L)
Normal5–15
Mild16–30
Moderate/Intermediate31–100
Severe>100

Note: Ranges can vary slightly between different sources and laboratories. medicalnewstoday.comwikipedia.orgnih.govmdpi.com

Genetic Determinants of Homocysteine Levels

Genetic factors play a crucial role in the regulation of homocysteine metabolism and can predispose individuals to hyperhomocysteinemia. capes.gov.brscielosp.org Polymorphisms, or variations, in the genes that code for enzymes involved in homocysteine pathways are significant determinants of an individual's homocysteine levels. thieme-connect.com

Cystathionine (B15957) Beta-Synthase (CBS) Gene Mutations

Mutations in the CBS gene are a primary cause of homocystinuria, a severe form of hyperhomocysteinemia. orpha.netwikipedia.orgnih.gov The CBS gene, located on chromosome 21q22.3, provides the blueprint for the enzyme cystathionine β-synthase. orpha.netphysiology.org This enzyme is a critical component of the transsulfuration pathway, where it catalyzes the conversion of homocysteine to cystathionine. physiology.org

Genetic variations in the CBS gene can lead to a deficiency in the enzyme's activity, impairing the breakdown of homocysteine and causing its accumulation in the blood and urine. nih.govphysiology.orgmedlineplus.gov Over 150 mutations have been identified in the CBS gene that can cause homocystinuria. medlineplus.gov The majority of these are missense mutations, with two of the most common being I278T and G307S. nih.govmedlineplus.gov The severity of the resulting hyperhomocysteinemia and the clinical presentation can depend on the nature of the mutation and the degree of residual enzyme function. orpha.net Some individuals with CBS mutations respond to treatment with vitamin B6, a cofactor for the CBS enzyme. orpha.netwikipedia.org

Genetic Defects in Vitamin B12 Metabolism (e.g., Cbl defects, Transcobalamin Deficiency)

Defects in the metabolic pathways of vitamin B12 (cobalamin) are another significant genetic cause of hyperhomocysteinemia. These disorders disrupt the remethylation of homocysteine to methionine.

Cobalamin (Cbl) Defects: These are a group of inherited disorders that affect the intracellular processing of vitamin B12. nih.gov The most common of these is the cblC defect, which results from mutations in the MMACHC gene. nih.govorpha.net This defect impairs the synthesis of both active forms of vitamin B12, methylcobalamin (B1676134) and adenosylcobalamin. nih.gov Methylcobalamin is a necessary cofactor for methionine synthase, the enzyme that converts homocysteine to methionine. frontiersin.org Consequently, a deficiency in methylcobalamin leads to elevated homocysteine levels. nih.govhcunetworkamerica.org Other, rarer Cbl defects, such as cblD, cblE, cblF, cblG, and cblJ, also result in hyperhomocysteinemia due to disruptions in vitamin B12 metabolism. orpha.netnih.gov

Transcobalamin II (TCII) Deficiency: This rare autosomal recessive disorder is caused by mutations in the TCN2 gene, which codes for transcobalamin II, the primary protein responsible for transporting vitamin B12 to the body's cells. frontiersin.orgnih.govnih.gov Without adequate transport, cells cannot take up enough vitamin B12, leading to a functional intracellular deficiency, even with normal serum B12 levels. nih.gov This intracellular deficiency affects the remethylation pathway, causing an accumulation of homocysteine. nih.govnih.govfrontiersin.org

Other Gene Variants Affecting Homocysteine Metabolism

Besides the major genetic defects in the CBS gene and vitamin B12 metabolism, common polymorphisms in other genes can also influence homocysteine levels, often to a milder degree.

A key example is the methylenetetrahydrofolate reductase (MTHFR) gene. This gene produces an enzyme that converts folate into its active form, 5-methyltetrahydrofolate, which is essential for the remethylation of homocysteine. scielo.brnih.gov Common polymorphisms in the MTHFR gene, such as C677T and A1298C, can reduce the enzyme's activity. scielo.brnih.gov23andme.com Individuals with the 677TT genotype, for instance, have significantly lower MTHFR activity, which can lead to mildly elevated homocysteine levels, particularly when folate status is low. scielo.brnih.gov

Nutritional Factors Influencing Homocysteine Concentrations

Nutritional status, particularly of B vitamins, plays a crucial role in regulating homocysteine levels. Deficiencies in these key vitamins can lead to hyperhomocysteinemia, often in conjunction with genetic predispositions. elsevier.esclevelandclinic.orgwikipedia.org

Folate Status and Dietary Intake

Folate (vitamin B9) is a critical determinant of homocysteine concentrations. nih.govthieme-connect.com Low dietary intake and poor folate status are strongly associated with elevated homocysteine levels. nih.govcambridge.orgnih.gov The active form of folate, 5-methyltetrahydrofolate, is the primary methyl donor for the remethylation of homocysteine to methionine. scielo.br An inadequate supply of folate impairs this reaction, leading to a buildup of homocysteine. cambridge.org Studies have consistently shown an inverse relationship between folate levels (both in serum and red blood cells) and plasma homocysteine concentrations. plos.orgnhri.org.twmdpi.com

Vitamin B12 Status

Vitamin B12 (cobalamin) is another essential cofactor in homocysteine metabolism. It works in concert with folate in the remethylation pathway, specifically as a cofactor for the enzyme methionine synthase. cambridge.orgoregonstate.edu Vitamin B12 deficiency can therefore lead to an increase in homocysteine levels, as the conversion of homocysteine to methionine is hindered. elsevier.esnih.gov The impact of vitamin B12 on homocysteine becomes particularly pronounced when folate status is adequate. cambridge.org In elderly populations, low vitamin B12 status is a significant contributor to elevated homocysteine. thieme-connect.comprenacare.pl

Vitamin B6 Status

Vitamin B6 (pyridoxine) is primarily involved in the transsulfuration pathway of homocysteine metabolism, acting as a cofactor for the enzyme cystathionine beta-synthase (CBS). oregonstate.eduahajournals.org This pathway converts homocysteine to cysteine. While vitamin B6 deficiency can theoretically lead to elevated homocysteine, its impact on fasting homocysteine levels is generally considered less significant than that of folate and vitamin B12. nih.govthieme-connect.comahajournals.org Some studies have found no significant relationship between fasting homocysteine levels and vitamin B6 status. nhri.org.tw However, vitamin B6 may play a more crucial role in the clearance of homocysteine after a methionine load and may be more relevant to homocysteine catabolism in the elderly. nih.govahajournals.org

Interactive Data Table: Genetic Factors in Hyperhomocysteinemia

GeneFunctionConsequence of Defect/Mutation
CBS Encodes cystathionine β-synthase, an enzyme in the transsulfuration pathway. physiology.orgReduced enzyme activity leads to impaired homocysteine breakdown and severe hyperhomocysteinemia (homocystinuria). orpha.netphysiology.org
MMACHC Involved in the metabolism of vitamin B12 to its active forms. nih.govLeads to cblC defect, causing impaired remethylation of homocysteine and elevated levels. nih.govhcunetworkamerica.org
TCN2 Encodes transcobalamin II, the primary transport protein for vitamin B12. frontiersin.orgnih.govResults in cellular vitamin B12 deficiency, disrupting homocysteine remethylation and causing hyperhomocysteinemia. nih.govnih.gov
MTHFR Encodes methylenetetrahydrofolate reductase, an enzyme in the folate cycle. scielo.brnih.govCommon polymorphisms can reduce enzyme activity, leading to mildly elevated homocysteine, especially with low folate status. scielo.brnih.gov23andme.com

Interactive Data Table: Nutritional Influences on Homocysteine

NutrientRole in Homocysteine MetabolismEffect of Deficiency
Folate (B9) Provides the methyl group for homocysteine remethylation to methionine. scielo.brImpairs remethylation, leading to elevated homocysteine levels. nih.govcambridge.org
Vitamin B12 Cofactor for methionine synthase in the remethylation pathway. cambridge.orgoregonstate.eduDisrupts the remethylation process, causing an increase in homocysteine. elsevier.esnih.gov
Vitamin B6 Cofactor for cystathionine β-synthase in the transsulfuration pathway. oregonstate.eduahajournals.orgCan impair homocysteine catabolism, though its effect on fasting levels is less pronounced than folate and B12. nih.govahajournals.org

Riboflavin (B1680620) Influence

Riboflavin, or vitamin B2, plays a crucial role in the metabolism of homocysteine. wikipedia.org It is the precursor for flavin adenine (B156593) dinucleotide (FAD), which serves as a vital cofactor for the enzyme methylenetetrahydrofolate reductase (MTHFR). researchgate.net MTHFR is essential for the formation of 5-methyltetrahydrofolate, the primary methyl donor for the remethylation of homocysteine back to methionine. researchgate.netresearchgate.net Riboflavin is also required for the synthesis of pyridoxal (B1214274) phosphate (B84403), the active form of vitamin B6, which is a necessary cofactor in the transsulfuration pathway that converts homocysteine to cysteine. researchgate.net

A deficiency in riboflavin can impair the function of these enzymes, leading to elevated plasma homocysteine levels. wikipedia.org The influence of riboflavin on homocysteine is particularly significant for individuals with a common genetic polymorphism in the MTHFR gene, known as C677T. cambridge.org People who are homozygous for this variant (MTHFR 677TT genotype) have reduced MTHFR enzyme activity, which predisposes them to higher homocysteine levels, especially when their folate status is low. cambridge.orgahajournals.org

Research has demonstrated that riboflavin status is a potent modulator of homocysteine concentrations in individuals with the TT genotype. ahajournals.orgoregonstate.edu In this specific group, low riboflavin status is linked to elevated plasma homocysteine. oregonstate.edu Supplementation with riboflavin has been shown to effectively lower homocysteine levels in individuals with the MTHFR 677TT genotype, particularly those with suboptimal riboflavin status at baseline. ahajournals.orgoregonstate.edu One study observed a homocysteine reduction of up to 40% in TT individuals with poor initial riboflavin status after supplementation. ahajournals.org Conversely, riboflavin supplementation generally does not appear to lower total homocysteine in the general population or in those with other MTHFR genotypes (CC or CT) who have normal homocysteine levels to begin with. cambridge.orgoregonstate.edu This highlights a key gene-nutrient interaction, where riboflavin's effect on homocysteine is most pronounced in a genetically susceptible subgroup. ahajournals.orgoregonstate.edu

Table 1: Impact of Riboflavin Supplementation on Homocysteine Levels in MTHFR 677TT Individuals This table presents illustrative data based on findings from research studies.

Study Group (MTHFR 677TT Genotype)Baseline Homocysteine (μmol/L)Homocysteine after Riboflavin Supplementation (μmol/L)Percentage Decrease
Overall TT Group16.112.522%
TT Group with Low Baseline Riboflavin Status22.013.240%
Data derived from a study on individuals with the MTHFR 677TT polymorphism who received riboflavin supplementation. ahajournals.org

Methionine Intake and its Metabolic Consequences

Methionine is an essential, sulfur-containing amino acid obtained primarily from dietary sources, especially animal-derived foods. gorm.com.tr It is the sole precursor of homocysteine in the human body. gorm.com.trpractical-haemostasis.com The metabolism of methionine is intrinsically linked to homocysteine levels through a series of biochemical reactions. nih.gov In cellular metabolism, methionine is converted into S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions. gorm.com.trnih.gov After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to form homocysteine. gorm.com.trnih.gov

Excessive intake of methionine can overwhelm the metabolic pathways responsible for homocysteine clearance—remethylation and transsulfuration—leading to an accumulation of homocysteine in the plasma, a condition known as hyperhomocysteinemia. scielo.brszu.cz Diets rich in methionine have been shown to induce hyperhomocysteinemia in both animals and humans. scielo.brscielo.br The transsulfuration pathway, which converts homocysteine to cysteine, becomes particularly important when methionine intake is high. szu.cz

To study the effects of hyperhomocysteinemia, researchers often use an oral methionine load test. scielo.brscielo.br This test involves administering a standard dose of methionine and measuring the subsequent rise in plasma homocysteine concentrations over several hours. practical-haemostasis.comahajournals.org A normal response involves a temporary increase in homocysteine, which is then efficiently cleared. However, individuals with defects in homocysteine metabolism show an exaggerated and prolonged increase in plasma homocysteine levels following a methionine load. ahajournals.orgnih.gov Studies have shown that an oral methionine load can acutely increase plasma homocysteine by approximately threefold and has been used as a tool to investigate the immediate consequences of hyperhomocysteinemia. ahajournals.org This demonstrates a direct metabolic link between methionine intake and circulating homocysteine concentrations. nih.govscielo.br

Acquired and Lifestyle Factors Affecting Homocysteine Concentrations

Beyond genetic predispositions and nutritional status of key vitamins, a variety of acquired conditions and lifestyle choices significantly influence plasma homocysteine levels. szu.cz These factors can either independently or synergistically contribute to the development of hyperhomocysteinemia.

Smoking: Cigarette smoking is consistently associated with elevated plasma homocysteine levels. szu.czwalshmedicalmedia.compjmhsonline.com Studies have shown that smokers have significantly higher homocysteine concentrations compared to non-smokers. walshmedicalmedia.comnih.gov The risk appears to be dose-dependent, with homocysteine levels correlating with the number of cigarettes smoked and the duration of smoking. nih.govtandfonline.com The exact mechanisms are not fully elucidated, but it is known that smokers tend to have lower levels of B-vitamins, including folate and vitamin B12, which are essential cofactors for homocysteine metabolism. walshmedicalmedia.comegetipdergisi.com.tr The reduction in these vitamins in smokers may impair the metabolic pathways that clear homocysteine, leading to its accumulation. walshmedicalmedia.comegetipdergisi.com.tr

Alcohol Consumption: The relationship between alcohol and homocysteine is complex. Chronic heavy alcohol consumption is linked to elevated homocysteine levels. szu.cznih.govmdpi.com Alcohol can interfere with homocysteine metabolism by impairing the absorption and function of folate and vitamins B12 and B6. oup.com Furthermore, acetaldehyde, a product of alcohol metabolism, can directly inhibit the enzyme methionine synthase, which is critical for the remethylation of homocysteine to methionine. nih.govoup.com However, studies on moderate alcohol consumption have yielded inconsistent results, with some reporting increased, decreased, or unchanged homocysteine levels. nih.govresearchgate.net Some research suggests that certain alcoholic beverages, like beer, which is a source of B-vitamins, may not raise homocysteine levels to the same extent as spirits or wine. researchgate.net

Coffee Consumption: A high intake of coffee, particularly unfiltered and caffeinated varieties, is associated with increased plasma homocysteine concentrations. szu.czmdpi.comlifeextension.comnih.gov Multiple studies have demonstrated that coffee consumption raises total homocysteine levels, and abstaining from coffee can lead to a decrease. nih.govmedscape.com Caffeine (B1668208) has been identified as being at least partially responsible for this effect. nih.govfoodforthebrain.org In one randomized trial, caffeine capsules alone increased fasting homocysteine by 5%, while filtered coffee containing a similar amount of caffeine raised it by 11%, suggesting other compounds in coffee may also contribute. nih.govresearchgate.net

Physical Activity: A sedentary lifestyle is associated with higher homocysteine levels, whereas regular physical activity is inversely related to homocysteine concentrations. szu.cznih.gov Studies in various populations have shown that physically active individuals have significantly lower total homocysteine levels compared to their sedentary counterparts. nih.govnicpd.ac.inijcmas.com This association appears to be independent of other factors like B-vitamin status, age, and smoking. nih.govnih.gov Therefore, maintaining a physically active lifestyle is considered a beneficial strategy for managing homocysteine levels. nih.govijcmas.com

Medications: Several prescription drugs can interfere with the metabolism of B-vitamins and consequently increase homocysteine levels. lifeextension.comahajournals.org These include:

Fibrates: Lipid-lowering drugs like fenofibrate (B1672516) can increase homocysteine concentrations by 20-50%. tandfonline.com

Diuretics: Certain antihypertensive drugs, such as hydrochlorothiazide, have been shown to raise homocysteine levels. lifeextension.comtandfonline.com

Methotrexate: This drug, used for cancer and autoimmune diseases, is a folate antagonist and can significantly elevate homocysteine. ahajournals.orgmedicalnewstoday.com

Metformin: A common medication for type 2 diabetes, it can reduce the absorption of vitamin B12, potentially leading to increased homocysteine. lifeextension.commedicalnewstoday.com

Other medications implicated in raising homocysteine include certain antiepileptic drugs and stomach acid suppressors that interfere with B-vitamin metabolism. ahajournals.orgdrperlmutter.com

Table 2: Influence of Key Lifestyle Factors on Plasma Homocysteine Levels

Lifestyle FactorEffect on Homocysteine LevelsAssociated Findings
Smoking IncreaseAssociated with lower levels of B-vitamins. walshmedicalmedia.comnih.gov Effect is dose-dependent. nih.gov
Alcohol Consumption Increase (especially chronic, heavy use)Interferes with folate metabolism and key enzymes. nih.govoup.com Results for moderate use are inconsistent. nih.gov
Coffee Consumption IncreaseEffect attributed partly to caffeine. nih.govfoodforthebrain.org Abstention can lower levels. medscape.com
Physical Activity DecreaseInverse relationship; active individuals have lower levels. nih.govijcmas.com Independent of B-vitamin status. nih.gov
This table summarizes the general findings from multiple research sources on the impact of lifestyle on homocysteine concentrations.

Pathophysiological Mechanisms of Homocysteine Mediated Cellular and Tissue Damage

Endothelial Dysfunction and Vascular Injury

The endothelium, a delicate monolayer of cells lining the blood vessels, is a primary target of homocysteine-induced pathology. nih.gov Endothelial dysfunction, characterized by an imbalance between vasodilating and vasoconstricting substances, is a key initiating event in the development of atherosclerosis. mdpi.com DL-Homocysteine contributes to this dysfunction through several interconnected mechanisms. mdpi.comnih.gov

Impaired Nitric Oxide Bioavailability and Production

Nitric oxide (NO) is a critical signaling molecule produced by endothelial cells that plays a pivotal role in maintaining vascular health through its vasodilatory, anti-inflammatory, and anti-thrombotic properties. nih.govnih.gov A key mechanism by which homocysteine induces endothelial dysfunction is by reducing the bioavailability of NO. nih.govresearchgate.net This occurs through multiple pathways, including the uncoupling of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. researchgate.netd-nb.info

In a healthy state, eNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process. nih.gov However, in the presence of elevated homocysteine levels, eNOS can become "uncoupled," leading to the production of superoxide (B77818) anions instead of NO. researchgate.netpsu.edu This phenomenon is largely attributed to the reduction of intracellular levels of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS activity. researchgate.netd-nb.info Homocysteine can inhibit the synthesis and promote the degradation of BH4, thereby disrupting the normal function of eNOS. researchgate.net Furthermore, homocysteine has been shown to increase the levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS, which further curtails NO production. psu.eduphysiology.org The reduction in NO bioavailability not only impairs endothelium-dependent vasodilation but also exacerbates oxidative stress and inflammation. nih.govresearchgate.net

Table 1: Effects of this compound on Nitric Oxide Metabolism

Mechanism Effect Consequence References
eNOS Uncoupling Shifts eNOS from producing nitric oxide to superoxide Decreased NO bioavailability, increased oxidative stress researchgate.netd-nb.infopsu.edu
Tetrahydrobiopterin (BH4) Depletion Reduces the availability of a critical eNOS cofactor Impairs eNOS function, leading to uncoupling researchgate.netd-nb.info
Asymmetric Dimethylarginine (ADMA) Accumulation Inhibits eNOS activity Reduces nitric oxide synthesis psu.eduphysiology.org
Reduced eNOS Phosphorylation Decreases the activity of the eNOS enzyme Lowered NO production mdpi.comspandidos-publications.com

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A central feature of homocysteine-induced vascular damage is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.comresearchgate.net Homocysteine promotes the generation of several ROS, including superoxide anions (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH). mdpi.com

The mechanisms for this increased ROS production are varied. As mentioned, the uncoupling of eNOS is a significant source of superoxide. researchgate.net Additionally, homocysteine can activate enzymes such as NADPH oxidase in both endothelial and vascular smooth muscle cells, leading to a surge in superoxide production. researchgate.netnih.gov The auto-oxidation of homocysteine itself can also generate ROS. nih.gov This state of oxidative stress has numerous downstream effects, including the oxidation of low-density lipoproteins (LDL), damage to cellular proteins and DNA, and the activation of pro-inflammatory signaling pathways. mdpi.com The generated ROS can further deplete NO by reacting with it to form peroxynitrite, a potent oxidant that contributes to cellular damage. mdpi.com

Promotion of Inflammatory Responses in Vascular Tissues

Homocysteine fosters a pro-inflammatory environment within the vascular wall, a critical step in the initiation and progression of atherosclerosis. nih.govtandfonline.com It stimulates endothelial cells to produce a variety of pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). ahajournals.orgresearchgate.net These molecules attract leukocytes, such as monocytes, to the endothelium and facilitate their migration into the subendothelial space, a hallmark of early atherosclerotic lesions. nih.govahajournals.org

This inflammatory response is largely mediated by the activation of transcription factors like nuclear factor-kappa B (NF-κB). mdpi.comnih.gov Oxidative stress induced by homocysteine is a key trigger for NF-κB activation. mdpi.comresearchgate.net Once activated, NF-κB translocates to the nucleus and promotes the expression of genes encoding for adhesion molecules (e.g., VCAM-1, ICAM-1) and pro-inflammatory cytokines, thereby amplifying the inflammatory cascade. mdpi.comnih.gov Studies have shown that even pathophysiological concentrations of homocysteine can upregulate the expression of these inflammatory mediators. ahajournals.org

Table 2: Pro-inflammatory Effects of this compound on Vascular Cells

Inflammatory Mediator Cellular Effect Pathophysiological Consequence References
Interleukin-8 (IL-8) Induces expression and secretion from endothelial cells Promotes leukocyte recruitment ahajournals.orgresearchgate.net
Monocyte Chemoattractant Protein-1 (MCP-1) Upregulates expression and secretion Attracts monocytes to the vascular wall mdpi.comahajournals.org
Nuclear Factor-kappa B (NF-κB) Activates this key transcription factor Drives the expression of pro-inflammatory genes mdpi.comnih.govresearchgate.net
Vascular Cell Adhesion Molecule-1 (VCAM-1) Increases expression on endothelial cells Facilitates leukocyte adhesion nih.govnih.gov

Modulation of Coagulation Factors and Thrombosis

Beyond its effects on the vascular wall, homocysteine also promotes a prothrombotic state by altering the balance of coagulation and fibrinolysis. nih.govnih.gov It has been shown to induce the expression of tissue factor, the primary initiator of the extrinsic coagulation cascade, in monocytes. ashpublications.org This leads to increased generation of thrombin, which in turn converts fibrinogen to fibrin, the main component of a blood clot. nih.govjci.org

Furthermore, homocysteine can impair fibrinolysis, the process of breaking down clots. It achieves this by inhibiting the activation of tissue plasminogen activator (tPA), a key enzyme in the fibrinolytic system, and by modifying annexin (B1180172) A2, a coreceptor for tPA and plasminogen. nih.govjci.org Homocysteine can also directly modify fibrinogen through a process called homocysteinylation, which results in the formation of denser, more rigid clots that are resistant to breakdown. mdpi.comresearchgate.net This combination of enhanced coagulation and impaired fibrinolysis significantly increases the risk of thrombotic events.

Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the development of atherosclerotic plaques, contributing to the thickening of the arterial wall. omicsonline.orgnih.gov Homocysteine has been shown to stimulate the proliferation of VSMCs. nih.govomicsonline.org This effect is mediated, in part, by the generation of ROS and the activation of various signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govoup.com Activation of these pathways can lead to the expression of genes that promote cell cycle progression and proliferation. omicsonline.org Some studies suggest that homocysteine's proliferative effect may also involve interactions with angiotensin II receptors and epigenetic modifications that alter the expression of key regulatory proteins like PTEN. omicsonline.orgnih.govspandidos-publications.com

Cellular Hypomethylation and Epigenetic Modifications

Homocysteine metabolism is intricately linked to cellular methylation reactions, which are essential for a wide range of biological processes, including the regulation of gene expression. frontiersin.org Homocysteine is a precursor to S-adenosylhomocysteine (SAH), a potent inhibitor of most methyltransferases. mdpi.comeur.nl In hyperhomocysteinemia, the accumulation of homocysteine leads to a corresponding increase in intracellular SAH levels. mdpi.com

The elevated SAH inhibits DNA methyltransferases, the enzymes responsible for attaching methyl groups to DNA. frontiersin.org This can lead to global DNA hypomethylation, an epigenetic modification that can alter gene expression patterns. eur.nlnih.gov By causing hypomethylation, homocysteine can upregulate the expression of pathogenic genes and downregulate protective ones, contributing to vascular injury and dysfunction. nih.gov For instance, homocysteine-induced hypomethylation has been implicated in the altered expression of genes involved in inflammation and cell proliferation. nih.govfrontiersin.org This epigenetic dysregulation represents a fundamental mechanism by which homocysteine exerts its long-term detrimental effects on the vasculature. mdpi.comnih.gov

Alterations in DNA Methylation Patterns

Homocysteine metabolism is intrinsically linked to the cellular methylation cycle. A key player in this cycle is S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions, including the methylation of DNA. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine and adenosine (B11128). scielo.brmdpi.com This reaction is reversible, and under conditions of hyperhomocysteinemia, the equilibrium shifts, leading to the accumulation of SAH. mdpi.com

SAH is a potent competitive inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for catalyzing the transfer of a methyl group to DNA. scielo.brelifesciences.org The accumulation of SAH, therefore, decreases the intracellular SAM/SAH ratio, which is often used as an index of the cell's methylation capacity. mdpi.com A reduced SAM/SAH ratio inhibits DNMT activity, leading to global DNA hypomethylation. scielo.brnih.gov This global loss of methylation can affect genomic stability and activate transposable elements.

Paradoxically, while homocysteine often induces global hypomethylation, it can also cause site-specific hypermethylation of gene promoters. mdpi.comnih.gov This targeted hypermethylation can lead to the silencing of critical genes. For instance, homocysteine has been shown to induce hypermethylation in the promoter regions of genes like phosphatase and tensin homologue (PTEN) and SMAD7, contributing to vascular smooth muscle cell proliferation and inflammation. nih.gov The precise mechanism determining whether a specific gene becomes hypomethylated or hypermethylated in response to elevated homocysteine is complex and may depend on the cell type and the specific genomic context. mdpi.com

Mechanism Key Molecules/Enzymes Outcome Reference
Inhibition of MethyltransferasesS-adenosylhomocysteine (SAH)Decreased SAM/SAH ratio, reduced DNMT activity. scielo.brmdpi.com
Global DNA ChangesDNA Methyltransferases (DNMTs)Global DNA hypomethylation, genomic instability. nih.gov
Gene-Specific ChangesPromoter CpG islands (e.g., PDGF, PTEN)Site-specific hypermethylation or hypomethylation, altered gene expression. nih.govnih.gov

Histone Methylation Perturbations

Similar to its effect on DNA methylation, homocysteine disrupts histone methylation patterns primarily through the accumulation of S-adenosylhomocysteine (SAH). scielo.brahajournals.org Histone methyltransferases (HMTs) are SAM-dependent enzymes that add methyl groups to specific lysine (B10760008) and arginine residues on histone tails, a critical modification for regulating chromatin structure and gene expression. scielo.br The accumulation of SAH inhibits these HMTs, leading to aberrant histone methylation. scielo.br

Research has shown that hyperhomocysteinemia can lead to a general hypomethylation of histones. scielo.br This can involve repressive marks, such as di- and trimethylation of histone H3 at lysine 9 (H3K9me2/3) and trimethylation at lysine 27 (H3K27me3), which are associated with condensed, transcriptionally silent heterochromatin. scielo.brplos.org For example, studies have demonstrated that homocysteine can downregulate the expression of the histone methyltransferase G9a, which is responsible for H3K9me2. unibocconi.itnih.govfrontiersin.org This reduction in G9a leads to decreased H3K9me2 levels at specific gene promoters, such as that of COL1A1 (collagen type I alpha 1), resulting in its aberrant expression and contributing to fibrosis. unibocconi.itnih.govfrontiersin.org

The impact of homocysteine is not limited to repressive marks. The methylation of histone H3 at lysine 4 (H3K4) is generally associated with active transcription. nih.gov As H3K4 methyltransferases also rely on SAM as a methyl donor, their activity can also be compromised by elevated SAH levels, leading to complex, context-dependent changes in gene expression. nih.gov Therefore, by altering the balance of histone methylation, homocysteine can profoundly dysregulate gene expression patterns, contributing to cellular dysfunction. ahajournals.org

Protein Homocysteinylation and Functional Modifications

Beyond its epigenetic effects, homocysteine can directly damage proteins through a post-translational modification known as homocysteinylation. This process occurs when homocysteine is metabolically converted into a highly reactive intermediate, homocysteine thiolactone (HTL). frontiersin.orgnih.gov The formation of HTL is an error-editing reaction catalyzed by methionyl-tRNA synthetase, which mistakenly recognizes homocysteine instead of methionine. ahajournals.org

HTL is a cyclic thioester that can readily acylate the free amino groups of protein lysine residues, forming a stable amide bond. frontiersin.orgnih.gov This non-enzymatic modification, termed N-homocysteinylation, introduces a new, reactive thiol group into the protein. nih.gov The consequences of N-homocysteinylation are severe and include:

Altered Protein Structure and Function : The addition of the homocysteine moiety can disrupt the native three-dimensional structure of a protein, leading to a loss or alteration of its biological function. unibocconi.it

Protein Aggregation : The newly introduced thiol groups can form disulfide bonds, leading to protein cross-linking, oligomerization, and the formation of cytotoxic aggregates. nih.gov

Enzyme Inactivation : N-homocysteinylation has been shown to inactivate various enzymes. ahajournals.org

Increased Oxidative Stress : The additional thiol groups can increase a protein's susceptibility to oxidation. nih.gov

This modification affects a wide array of proteins, and the resulting damage has been implicated in the pathogenesis of various diseases associated with hyperhomocysteinemia. unibocconi.it

Process Key Intermediate Target Residue Consequence Reference
HomocysteinylationHomocysteine Thiolactone (HTL)LysineFormation of N-homocysteinylated proteins, protein damage, aggregation, functional loss. frontiersin.orgnih.govahajournals.org

Disruption of Hydrogen Sulfide (B99878) (H2S) Signaling Pathway

Hydrogen sulfide (H2S) is an endogenously produced gasotransmitter with critical signaling functions, particularly in the cardiovascular system where it acts as a vasodilator and cytoprotectant. researchgate.net H2S is synthesized from homocysteine via the transsulfuration pathway, which involves two key enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL). researchgate.net CBS first catalyzes the condensation of homocysteine with serine to form cystathionine, which is then converted by CGL to cysteine, a precursor for H2S.

In the state of hyperhomocysteinemia, this protective pathway is impaired. Elevated levels of homocysteine have been shown to cause the downregulation of both CBS and CGL expression and activity. plos.org This enzymatic suppression leads to a significant reduction in the endogenous production of H2S. mdpi.complos.org The resulting deficiency in H2S bioavailability cripples an essential vasoprotective signaling pathway, contributing to the endothelial dysfunction observed in hyperhomocysteinemia. plos.org The lack of H2S protection can exacerbate oxidative stress and mitochondrial toxicity, further promoting vascular damage. plos.org Exogenous administration of H2S has been shown to alleviate some of the endothelial damage caused by homocysteine, underscoring the importance of this pathway. plos.org

Impact on Mitochondrial Function and Cellular Senescence

Mitochondria are primary targets of homocysteine-induced toxicity. Elevated homocysteine levels lead to mitochondrial dysfunction through several mechanisms. It promotes the generation of reactive oxygen species (ROS), leading to significant oxidative stress within the mitochondria. nih.gov This oxidative environment can damage mitochondrial DNA, proteins, and lipids, impairing the organelle's function. nih.gov

Furthermore, homocysteine can collapse the mitochondrial membrane potential, a critical component for ATP synthesis. nih.gov The disruption of the mitochondrial membrane can also lead to the release of pro-apoptotic factors like cytochrome c into the cytosol, activating the caspase cascade and triggering the intrinsic pathway of apoptosis. nih.gov

Homocysteine also accelerates cellular senescence, the process of irreversible growth arrest in cells. One of the key mechanisms is the accelerated shortening of telomeres, the protective caps (B75204) at the ends of chromosomes. Homocysteine has been reported to induce telomere shortening, potentially through the hypomethylation of the gene encoding human telomerase reverse transcriptase (hTERT). The induction of premature senescence in cells, particularly endothelial cells, is thought to contribute significantly to the aging of tissues and the development of age-related vascular diseases. Studies have shown that depletion of the CBS enzyme, which leads to increased homocysteine, induces premature senescence in human endothelial cells, a process involving both mitochondrial dysfunction and increased susceptibility to homocysteine itself.

Dl Homocysteine and Disease Pathogenesis

Cardiovascular and Cerebrovascular Diseases

Elevated levels of DL-Homocysteine are widely recognized as an independent risk factor for a range of cardiovascular and cerebrovascular diseases. ahajournals.orgmedlink.com The compound's detrimental effects on the vascular system are multifaceted, contributing to the initiation and progression of these conditions. nih.gov

Atherosclerosis Progression

Homocysteine is believed to contribute to the advancement of atherosclerosis by inducing damage to the endothelial lining of arteries and promoting the formation of blood clots. nih.gov Pathophysiological concentrations of L-homocysteine have been shown to upregulate the expression and secretion of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in human aortic endothelial cells. ahajournals.org This suggests a mechanism by which homocysteine may initiate and advance vascular disease by encouraging the recruitment of leukocytes. ahajournals.org Furthermore, homocysteine can inhibit endothelial cell proliferation and interfere with the binding of tissue plasminogen activator to annexin (B1180172) II, potentially through thiolation. ahajournals.org The vascular lesions associated with hyperhomocysteinemia often exhibit characteristics of damage mediated by free radicals. um.es

Coronary Artery Disease

A significant body of research links elevated plasma homocysteine levels to an increased risk of Coronary Artery Disease (CAD). wikipedia.orgscielo.br Hyperhomocysteinemia is considered a potential risk factor for CAD, as it is correlated with atherogenesis, which can lead to ischemic injury when atherosclerotic plaques obstruct blood flow in the coronary arteries. wikipedia.org Studies have indicated a positive association between high homocysteine levels and the risk of myocardial infarction. scielo.br The mechanisms underlying homocysteine-induced coronary disease are thought to involve endothelial oxidative damage, proliferation of endothelial smooth muscle, oxidation of low-density lipoproteins, and a reduction in nitric oxide synthase activity. scielo.br

Stroke and Cerebrovascular Events

Elevated homocysteine is a recognized independent risk factor for cerebrovascular disease, including stroke. medlink.comnih.gov Moderately high plasma levels of homocysteine have been associated with an increased risk for stroke and vascular dementia. ahajournals.org One study found that a homocysteine level above 10 μmol/L is a significant risk factor for stroke. nih.gov Hyperhomocysteinemia is associated with hallmarks of dementia such as tau phosphorylation, Aβ aggregation, and neuroinflammation. nih.gov The link between homocysteine and stroke may be related to its ability to induce oxidant damage to the vascular endothelium, thereby increasing the incidence of atherosclerosis and disrupting normal hemostasis. nih.gov

Peripheral Vascular Disease

Hyperhomocysteinemia is also identified as a risk factor for peripheral vascular disease. nih.gov The adverse effects of homocysteine on the structure and function of arteries, mediated through its impact on the vascular endothelium and smooth muscle cells, contribute to this association. nih.gov

Hypertension (H-type Hypertension)

A causal relationship exists between homocysteine levels and blood pressure. nih.gov Experimental and animal studies have demonstrated that induced hyperhomocysteinemia can lead to an increase in blood pressure. nih.gov The mechanisms by which homocysteine may elevate blood pressure are thought to involve its effects on the integrity of the vascular endothelium. nih.gov A long-term cohort study suggested a significant association between elevated homocysteine levels and the risk of new-onset hypertension. medlink.com

Neurological and Psychiatric Disorders

Altered homocysteine metabolism is implicated in the pathogenesis of various neurological and psychiatric disorders. scielo.brresearchgate.net The proposed mechanisms include interference with normal methylation processes, promotion of neuroexcitotoxicity, and induction of oxidative stress and inflammation. scielo.brresearchgate.net These processes are thought to contribute to the development of conditions such as autism, schizophrenia, depression, bipolar disorder, and Alzheimer's disease. frontiersin.orgscielo.brresearchgate.net Elevated homocysteine levels have been associated with psychosis and depression. dovepress.com Furthermore, high homocysteine concentrations are linked to cerebrovascular disease and alterations in monoamine neurotransmitters, which may in turn lead to depression. psychiatryonline.org

Neuroexcitotoxicity via N-methyl-D-aspartate (NMDA) Receptor Activation

This compound can act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication. nih.govnih.gov However, this interaction is complex. Homocysteine can also act as a partial antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor. nih.gov This dual action means that under normal physiological conditions, with low micromolar concentrations of glycine, homocysteine's neurotoxic effects may be limited. nih.gov

In pathological situations where glycine levels are elevated, such as during a stroke, homocysteine's agonist activity at the glutamate (B1630785) binding site of the NMDA receptor becomes more pronounced. nih.gov This overstimulation of NMDA receptors leads to excessive calcium (Ca2+) influx into neurons, a primary trigger for excitotoxicity and subsequent neuronal damage. nih.govnih.gov This excitotoxic cascade is believed to contribute to the neuronal damage seen in conditions like homocystinuria and modest hyperhomocysteinemia. nih.gov Studies have shown that homocysteine-induced neurotoxicity is mediated through the activation of NMDA receptors, leading to a rapid and sustained increase in the phosphorylation of the extracellular-signal regulated kinase (ERK) MAP kinase, a pathway involved in cell death. nih.gov

The neurotoxic potential of homocysteine is concentration-dependent. While normal cerebrospinal fluid levels of homocysteine are around 0.5 μM, and up to 10 μM in certain brain regions, pathological levels can be significantly higher. nih.gov Research indicates that at concentrations of 10-100 μM, in the presence of elevated glycine, homocysteine's neurotoxic properties outweigh its neuroprotective antagonist activity. nih.govahajournals.org This overactivation of NMDA receptors by homocysteine can induce neuronal excitatory toxicity. frontiersin.org The L-isomer of homocysteine appears to be the more potent form in inducing NMDA receptor-mediated responses. nih.gov

Neuroinflammation and Oxidative Stress in the Central Nervous System

This compound contributes to neuroinflammation and oxidative stress within the central nervous system (CNS) through several mechanisms. scielo.brresearchgate.net Elevated homocysteine levels can induce the production of pro-inflammatory cytokines. For instance, pathophysiological levels of L-homocysteine have been shown to upregulate the expression and secretion of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in human aortic endothelial cells, which could promote leukocyte recruitment and contribute to vascular inflammation. ahajournals.org Hyperhomocysteinemia can also directly act on the endothelium to increase the expression of other inflammatory markers like IL-6 and TNF-alpha. mdpi.com

Homocysteine can act as an agonist of NMDA receptors not only in neurons but also in immune cells like neutrophils and macrophages, especially when glycine levels are elevated, further promoting inflammatory cascades. frontiersin.orgmdpi.com This activation can contribute to the breakdown of the blood-brain barrier. frontiersin.org

Oxidative stress is another key component of homocysteine's neurotoxicity. mdpi.com The metabolism of homocysteine can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.govnih.gov This increased oxidative stress can lead to cellular damage, including apoptosis (programmed cell death) of neurons. nih.gov The combination of interfering with methylation processes, promoting neuroexcitotoxicity, and inducing oxidative stress and inflammation implicates altered homocysteine metabolism in the development of several psychiatric and neurodegenerative disorders. scielo.brresearchgate.net

Cognitive Impairment and Dementia (Alzheimer's Disease, Parkinson's Disease)

Elevated homocysteine levels are considered a risk factor for cognitive impairment and dementia, including Alzheimer's disease (AD) and Parkinson's disease (PD). scielo.brnih.govsciety.org In the context of AD, hyperhomocysteinemia is thought to promote the disease through multiple avenues, including enhancing the aggregation of beta-amyloid, a hallmark of AD, and promoting tau phosphorylation. ijmrhs.com It can also make neurons more susceptible to amyloid-beta toxicity and impair DNA repair processes in hippocampal neurons. ijmrhs.com The link between elevated homocysteine and neurodegeneration is further supported by findings that it can induce the upregulation of an endoplasmic reticulum protein that, in turn, increases the activity of the c-secretase enzyme, leading to greater accumulation of beta-amyloid peptides. mdpi.com

In Parkinson's disease, while some studies have not found a significant difference in homocysteine levels between PD patients with and without dementia after certain statistical corrections, others suggest a link between elevated homocysteine and cognitive decline. viamedica.pleurekaselect.com A meta-analysis revealed that PD patients with cognitive impairment had significantly higher homocysteine levels compared to those with normal cognition. sciety.org Furthermore, hyperhomocysteinemia has been observed in PD patients and may be involved in the disease's pathogenesis, potentially through the activation of microglia and astrocytes, which triggers an inflammatory response leading to neuronal death. ijmrhs.com

ConditionKey Research Findings Related to this compoundReferences
Cognitive Impairment & DementiaElevated homocysteine is a risk factor. scielo.brsciety.org
Alzheimer's DiseasePromotes beta-amyloid aggregation and tau phosphorylation. ijmrhs.com
Increases neuronal susceptibility to amyloid-beta toxicity. ijmrhs.com
Parkinson's DiseasePatients with cognitive impairment have significantly higher homocysteine levels. sciety.org
May be involved in pathogenesis through neuroinflammation. ijmrhs.com

Mood Disorders (Depression, Bipolar Disorder)

Alterations in homocysteine metabolism have been associated with mood disorders such as depression and bipolar disorder. scielo.brfrontiersin.org Elevated homocysteine levels have been observed in patients with these conditions. scielo.brfrontiersin.org In patients with bipolar disorder, hyperhomocysteinemia has been linked to worse cognitive function, particularly in men. psychiatriapolska.pl One study found that 50% of patients with bipolar affective disorder had elevated serum homocysteine levels. psychiatrist.com Similarly, increased homocysteine concentrations have been noted in patients with depression. frontiersin.org The underlying mechanisms are thought to involve the neurotoxic effects of homocysteine, including interference with methylation processes, promotion of neuroexcitotoxicity, and induction of oxidative stress and inflammation. scielo.br

Autism Spectrum Disorders

Emerging evidence suggests a link between dysregulated homocysteine metabolism and autism spectrum disorders (ASD). nih.govscielo.br Studies have found that children with ASD may have altered remethylation of homocysteine to methionine and transsulfuration of homocysteine to cysteine. scielo.br Significantly higher serum homocysteine concentrations have been reported in children with autism compared to healthy controls. scielo.brpsychiatriapolska.pl One study found that homocysteine levels were significantly increased in patients with ASD compared to a control group (8.90±0.19 μmol/L vs. 7.46±0.21 μmol/L). cpn.or.kr

Elevated homocysteine is considered to have toxic effects on the nervous system and has been shown to accumulate in the brains of animals, leading to abnormal brain energy metabolism, cognitive dysfunction, and behavioral changes. nih.gov The potential biological mechanisms linking impaired homocysteine metabolism to ASD include induced oxidative stress, mitochondrial impairment, and impaired methylation, all of which have been implicated in the pathology of autism. nih.gov

Bone Health and Skeletal Abnormalities

Osteoporosis and Reduced Bone Mineral Density

Elevated levels of homocysteine are increasingly recognized as a risk factor for osteoporosis and reduced bone mineral density (BMD). mdpi.comopenaccessjournals.comoregonstate.edu Individuals with high homocysteine levels often exhibit lower BMD, altered bone microarchitecture, and increased bone fragility. mdpi.com The negative impact of homocysteine on bone health appears to be considerable, affecting BMD and increasing the risk of fractures. openaccessjournals.com

The mechanisms by which homocysteine affects bone health are multifaceted. In vitro studies have demonstrated that even slightly elevated concentrations of homocysteine can increase the activity of osteoclasts, the cells responsible for bone resorption, and inhibit bone formation. mdpi.com Homocysteine may also interfere with the cross-linking of collagen, a critical component of the bone matrix, by inhibiting the enzyme lysyl oxidase. mdpi.com This interference can lead to a deterioration of the structural integrity of bone. mdpi.com Furthermore, increased homocysteine levels can induce apoptosis (cell death) of osteoblasts, the cells that form new bone, through pathways involving reactive oxygen species (ROS). nih.gov This leads to reduced bone formation and contributes to the development of osteoporosis. nih.gov

Observational studies have shown a strong association between elevated homocysteine levels and a higher incidence of osteoporotic fractures, particularly in the elderly. mdpi.com For example, the Rotterdam study identified increased homocysteine as a strong and independent risk factor for such fractures. mdpi.com Another study in a large cohort of elderly Caucasians found that higher dietary intake of B vitamins related to homocysteine metabolism was associated with higher femoral neck BMD. mdpi.com A study on middle-aged and older Chinese individuals also found that higher homocysteine levels were associated with decreased lumbar BMD, especially in men and smokers, and an increased risk of developing osteoporosis. researchgate.net

Study Population/ModelKey Findings on Homocysteine and Bone HealthReferences
General/ReviewHigh homocysteine is associated with reduced BMD and increased fracture risk. mdpi.comopenaccessjournals.com
In Vitro StudiesElevated homocysteine increases osteoclast activity and inhibits bone formation. mdpi.com
Homocysteine interferes with collagen cross-linking. mdpi.com
Induces osteoblast apoptosis via reactive oxygen species. nih.gov
The Rotterdam StudyIncreased homocysteine is a strong, independent risk factor for osteoporotic fractures. mdpi.com
Middle-aged and Older Chinese AdultsHigher homocysteine linked to decreased lumbar BMD and increased osteoporosis risk. researchgate.net

Alterations in Bone Remodeling (Osteoclast and Osteoblast Activity)

This compound is understood to disrupt the delicate balance of bone remodeling, a continuous process of bone breakdown and formation. nih.govnih.gov This disruption occurs through its influence on the primary cells responsible for this process: osteoclasts, which resorb bone, and osteoblasts, which form new bone. nih.govoregonstate.edu

Elevated levels of homocysteine have been shown to increase the activity of osteoclasts, the cells responsible for breaking down bone tissue. nih.govnih.govoup.com This leads to an accelerated rate of bone resorption. oup.com Conversely, homocysteine has a detrimental effect on osteoblasts, the cells that synthesize new bone matrix. nih.govnih.gov It has been demonstrated that high concentrations of homocysteine can inhibit the differentiation and activity of osteoblasts and may even induce their death through apoptosis. researchgate.netresearchgate.netresearchgate.net This dual action of stimulating bone-resorbing cells while suppressing bone-forming cells shifts the remodeling balance towards a net loss of bone mass. nih.govnih.gov

The mechanisms behind these effects are multifaceted. Homocysteine is thought to generate reactive oxygen species (ROS), leading to oxidative stress, which can, in turn, activate matrix metalloproteinases (MMPs) that degrade the extracellular bone matrix. nih.govnih.gov

Impact on Collagen Cross-linking and Bone Matrix Quality

The integrity and strength of the bone matrix are heavily reliant on the proper cross-linking of collagen fibers. researchgate.net this compound has been found to interfere with this critical process, thereby compromising the quality of the bone matrix. researchgate.netresearchgate.netmdpi.com

Research indicates that elevated homocysteine levels can inhibit the activity of lysyl oxidase, a key enzyme required for the formation of stable collagen cross-links. mdpi.comnih.gov This inhibition leads to a weaker and more fragile bone structure, independent of bone mineral density. researchgate.netresearchgate.net Studies have demonstrated a direct correlation between plasma homocysteine levels and alterations in the collagen cross-link ratio in human bone tissue. nih.gov Specifically, an increase in homocysteine is associated with a decrease in the mature, trivalent pyridinoline (B42742) cross-links relative to the immature, divalent cross-links. nih.gov This altered cross-link profile diminishes the mechanical strength of the bone. researchgate.net

Furthermore, homocysteine can directly bind to the extracellular matrix, further disrupting its structure and contributing to reduced bone strength. nih.govnih.gov This interference with collagen cross-linking provides a mechanism by which high homocysteine levels can increase fracture risk, even in the absence of significantly reduced bone density. mdpi.comsaegre.org.ar

Decreased Bone Blood Flow

Adequate blood supply is crucial for maintaining bone health, as it delivers essential nutrients and removes metabolic waste. mdpi.com Elevated levels of this compound have been associated with a reduction in bone blood flow, which can further contribute to bone pathologies like osteoporosis. researchgate.netmdpi.comnih.gov

The proposed mechanism for this effect involves homocysteine-induced endothelial dysfunction. nih.gov High concentrations of homocysteine can generate oxidative stress and reduce the bioavailability of nitric oxide (NO), a key molecule in promoting vasodilation. nih.govnih.gov This impairment of endothelial function leads to vasoconstriction and increased vascular resistance, resulting in diminished blood flow to the bones. nih.gov

Homocystinuria as a Metabolic Disorder

Homocystinuria is a group of inherited metabolic disorders characterized by the accumulation of homocysteine in the blood and urine. wikipedia.org The most common form is classical homocystinuria, caused by a deficiency of the enzyme cystathionine (B15957) β-synthase (CBS). orpha.netclevelandclinic.org

Clinical Manifestations (Ocular, Skeletal, Central Nervous System, Vascular)

The clinical presentation of homocystinuria is diverse, affecting multiple organ systems. The severity of symptoms can vary significantly among individuals. nih.govhee.nhs.uk

Ocular Manifestations:

Ectopia lentis: Dislocation of the ocular lens is a hallmark feature, occurring in a high percentage of patients. eyewiki.orgradiopaedia.org The dislocation is classically bilateral and in an inferonasal direction. eyewiki.org

Severe myopia: Nearsightedness is another common finding. nih.goveyewiki.org

Skeletal Abnormalities:

Marfanoid habitus: Patients may exhibit features similar to Marfan syndrome, including tall stature, long limbs (dolichostenomelia), and slender fingers (arachnodactyly). eyewiki.orgradiopaedia.org

Skeletal deformities: Scoliosis (curvature of the spine) and pectus excavatum (sunken chest) are frequently observed. nih.govradiopaedia.org

Osteoporosis: Reduced bone mineral density is a common complication, increasing the risk of fractures. saegre.org.arorpha.net

Central Nervous System (CNS) Involvement:

Developmental delay and intellectual disability: Cognitive impairment is a significant concern in untreated or late-diagnosed individuals. nih.goveyewiki.org

Seizures and movement disorders: Neurological complications such as seizures and dystonia can occur. eyewiki.orgradiopaedia.org

Psychiatric problems: Behavioral and psychiatric issues have also been reported. nih.gov

Vascular Complications:

Thromboembolism: The most serious and life-threatening complication is an increased risk of blood clots in both arteries and veins. orpha.netnih.govradiopaedia.org These events can lead to stroke, pulmonary embolism, and other vascular catastrophes. nih.gov

Table 1: Clinical Manifestations of Classical Homocystinuria

System Affected Clinical Manifestations
Ocular Ectopia lentis (dislocated lens), Severe myopia. nih.goveyewiki.orgradiopaedia.org
Skeletal Marfanoid habitus (tall stature, long limbs), Scoliosis, Pectus excavatum, Osteoporosis. saegre.org.arorpha.netnih.goveyewiki.orgradiopaedia.org
Central Nervous System Developmental delay, Intellectual disability, Seizures, Dystonia, Psychiatric problems. nih.goveyewiki.orgradiopaedia.org
Vascular Thromboembolism (arterial and venous blood clots). orpha.netnih.govradiopaedia.org

Biochemical Basis of Classical Homocystinuria (CBS Deficiency)

Classical homocystinuria is an autosomal recessive disorder resulting from a deficiency of the enzyme cystathionine β-synthase (CBS). hee.nhs.uknih.gov The CBS gene, located on chromosome 21, provides the instructions for making this enzyme. orpha.netradiopaedia.org

CBS plays a crucial role in the transsulfuration pathway, which converts homocysteine to cystathionine. nih.govhee.nhs.uk This reaction requires pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor. nih.gov In individuals with CBS deficiency, this metabolic step is blocked, leading to a significant accumulation of homocysteine and its precursor, methionine, in the blood and urine. wikipedia.orgnih.govmsdmanuals.com The diagnosis is confirmed by measuring markedly elevated levels of total homocysteine and methionine in the plasma. nih.govhee.nhs.uk The severity of the clinical phenotype can be related to the degree of residual enzyme activity and the responsiveness to vitamin B6 therapy. nih.govnih.gov

Other Forms of Homocystinuria (e.g., MTHFR deficiency, cobalamin defects)

Besides classical homocystinuria due to CBS deficiency, other genetic defects in homocysteine metabolism can lead to elevated homocysteine levels. These are primarily disorders of the remethylation pathway, which converts homocysteine back to methionine. wikipedia.orgmsdmanuals.com

Methylenetetrahydrofolate Reductase (MTHFR) Deficiency: This is an autosomal recessive disorder caused by mutations in the MTHFR gene. msdmanuals.comscielo.br The MTHFR enzyme is necessary to produce 5-methyltetrahydrofolate, the primary methyl donor for the remethylation of homocysteine to methionine. msdmanuals.com Unlike classical homocystinuria, MTHFR deficiency is characterized by elevated homocysteine but low or normal levels of methionine. scielo.br Clinical features are variable and primarily neurological, including intellectual disability, seizures, and psychiatric problems. msdmanuals.com

Cobalamin (Vitamin B12) Defects: A number of inherited disorders affect the intracellular metabolism of cobalamin, which is an essential cofactor for the enzyme methionine synthase. clevelandclinic.orgmsdmanuals.com These defects, such as cblC, cblD, and cblG, prevent the proper utilization of vitamin B12, leading to impaired remethylation of homocysteine. scielo.brbmj.com Consequently, individuals with these disorders present with elevated homocysteine and often methylmalonic acid (in the case of cblC and cblD), but with low or normal methionine levels. scielo.br Clinical manifestations can include neurological problems, developmental delay, and hematological abnormalities like megaloblastic anemia. msdmanuals.comscielo.br

Table 2: Biochemical Profiles in Different Forms of Homocystinuria

Disorder Deficient Enzyme/Process Homocysteine Level Methionine Level Associated Findings
Classical Homocystinuria Cystathionine β-synthase (CBS) nih.govhee.nhs.uk Markedly Elevated nih.gov Elevated nih.gov
MTHFR Deficiency Methylenetetrahydrofolate reductase (MTHFR) msdmanuals.comscielo.br Elevated scielo.br Low or Normal scielo.br Primarily neurological symptoms. msdmanuals.com
Cobalamin Defects (e.g., cblC) Intracellular cobalamin metabolism clevelandclinic.orgmsdmanuals.com Elevated scielo.br Low or Normal scielo.br Often associated with methylmalonic aciduria and megaloblastic anemia. msdmanuals.comscielo.br

Compound Names Mentioned:

Adenosylcobalamin

Betaine (B1666868)

Calcium

Cobalamin (Vitamin B12)

Collagen

Cystathionine

Cysteine

this compound

Folate (Vitamin B9)

Homocysteine

Homocystine

Hydroxycobalamin

Hydroxyproline

Lysyl oxidase

Magnesium

Methionine

Methylcobalamin (B1676134)

Methylmalonic acid

Nitric oxide

Peroxynitrite

Phosphate

Phosphorus

Pyridoxal phosphate (Vitamin B6)

Pyridoxine

Retinol (Vitamin A)

Riboflavin (B1680620) (Vitamin B2)

S-adenosyl-methionine

Serine

Sulfite

Sulfate

Vitamin D

Renal Dysfunction and Chronic Kidney Disease

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia (HHcy), are a frequent observation in patients with chronic kidney disease (CKD). nih.govacademicmed.orgmedpulse.in The prevalence of HHcy in individuals with end-stage renal disease (ESRD) is estimated to be between 85% and 100%. karger.comkarger.com A strong inverse correlation exists between the glomerular filtration rate (GFR), a key indicator of kidney function, and plasma homocysteine levels. karger.com As kidney function declines, homocysteine levels tend to rise. academicmed.orgkarger.com

The mechanisms underlying HHcy in renal disease are thought to involve both reduced clearance of homocysteine by the kidneys and impaired metabolism of this amino acid in other parts of the body, potentially due to the uremic environment. nih.gov The kidneys play a crucial role in the clearance and metabolism of plasma amino acids, including homocysteine. frontiersin.org

Hyperhomocysteinemia is considered an independent risk factor for the progression of CKD and is associated with increased cardiovascular morbidity and mortality in this patient population. karger.combioscmed.com Several pathogenic mechanisms have been proposed to explain the detrimental effects of homocysteine on the kidneys. These include the induction of oxidative stress, which can lead to endothelial and mesangial cell dysfunction. karger.com This dysfunction may result in increased pressure within the glomeruli and alterations in their selective filtration capacity, contributing to microalbuminuria, an early sign of kidney damage. karger.come-dmj.org The accumulation of homocysteine can ultimately damage glomerular cells and lead to glomerular sclerosis, a scarring of the kidney's filtering units. frontiersin.org Furthermore, homocysteine is believed to contribute to the atherosclerotic process and the inflammatory state often present in CKD. karger.com

A meta-analysis of 25 studies involving over 5,600 CKD patients concluded that hyperhomocysteinemia was significantly associated with an increased risk of CKD progression, cardiovascular events, and all-cause mortality. bioscmed.com Another study found that a high homocysteine level was an independent risk factor for CKD. frontiersin.org

Cancer Development and Progression

Elevated levels of homocysteine have been investigated for their potential role in the development and progression of various cancers. albany.eduresearchgate.net Hyperhomocysteinemia has been associated with several types of cancer, including breast, ovarian, pancreatic, and colorectal cancer. mdpi.comwjgnet.com

Several mechanisms have been proposed to explain the link between homocysteine and cancer. One major hypothesis involves the disruption of methylation processes. albany.eduiiarjournals.org Homocysteine metabolism is intricately linked to the one-carbon metabolism pathway, which provides methyl groups for numerous biochemical reactions, including DNA methylation. mdpi.com Altered DNA methylation patterns, such as global genomic hypomethylation, are early and consistent events in carcinogenesis. wjgnet.com The accumulation of S-adenosyl-L-homocysteine (SAH), a precursor of homocysteine, can inhibit methyltransferases, leading to hypomethylation. iiarjournals.org

Oxidative stress is another proposed mechanism. albany.edumdpi.com High levels of homocysteine can induce the production of reactive oxygen species (ROS), leading to oxidative damage to DNA and other cellular components, which can contribute to genomic instability and carcinogenesis. albany.eduwjgnet.com However, some research suggests that the association between homocysteine and colorectal cancer risk may be independent of oxidative stress indicators. wjgnet.com

Homocysteine may also promote cancer through inflammation. iiarjournals.org It has been suggested that homocysteine can provoke intestinal mucosal injury by modulating tumor necrosis factor-alpha (TNF-α)-mediated cytotoxicity. iiarjournals.org

Reproductive Health and Congenital Defects (Neural Tube Defects)

Maternal hyperhomocysteinemia during pregnancy has been linked to a range of adverse reproductive outcomes and congenital defects, most notably neural tube defects (NTDs). frontiersin.orgresearchgate.netmedrxiv.org NTDs are a group of birth defects affecting the central nervous system that arise from the failure of the neural tube to close properly during early embryonic development. frontiersin.org

The connection between maternal homocysteine levels and NTD risk is well-documented. medrxiv.org A meta-analysis concluded that elevated maternal homocysteine is a significant risk factor for NTD-affected pregnancies. medrxiv.org The developing embryo is particularly vulnerable during the early stages of pregnancy, and adequate one-carbon metabolism is critical for processes like neural tube closure. frontiersin.org

Several mechanisms are proposed for how elevated homocysteine can disrupt embryonic development. Homocysteine can cross the placental barrier and exert cytotoxic effects, potentially inducing apoptosis in embryonic cells and impairing placental function. researchgate.net This can lead to various embryonic malformations. researchgate.net One key mechanism is thought to be the disruption of methylation reactions essential for normal gene expression and fetal development. medrxiv.org Low levels of folate, a critical vitamin in homocysteine metabolism, can lead to increased homocysteine and subsequently affect DNA methylation patterns, which may interfere with the genes that regulate the closure of the neural tube. medrxiv.org

Beyond NTDs, maternal hyperhomocysteinemia has also been associated with other adverse pregnancy outcomes, including:

Congenital heart defects (CHDs) frontiersin.orgresearchgate.netnih.gov

Preeclampsia frontiersin.orgresearchgate.net

Placental abruption frontiersin.org

Recurrent pregnancy loss frontiersin.org

Fetal growth restriction frontiersin.org

Stillbirth frontiersin.org

The concentration of homocysteine in maternal blood during pregnancy is significantly correlated with the homocysteine concentration in fetal cord blood at birth, highlighting the direct influence of maternal metabolism on the fetus. frontiersin.org

Ocular Diseases (Ectopia Lentis)

Hyperhomocysteinemia is a recognized risk factor for various ocular diseases, with one of the most characteristic manifestations being ectopia lentis, the displacement or dislocation of the crystalline lens of the eye. eyewiki.orgnih.govmedscape.com Ectopia lentis is a hallmark feature of homocystinuria, a rare genetic disorder characterized by a severe elevation of homocysteine levels due to a deficiency in the enzyme cystathionine beta-synthase. eyewiki.orgoup.comclevelandclinic.org In patients with untreated homocystinuria, ectopia lentis is observed in approximately 90% of cases. eyewiki.orgnih.gov

The underlying pathophysiology of ectopia lentis in the context of hyperhomocysteinemia is related to the disruption of connective tissue structures within the eye. eyewiki.orgoup.com Homocysteine is believed to interfere with the integrity of the zonular fibers, the delicate ligaments that hold the lens in place. oup.comnih.gov This interference is thought to stem from alterations to structural proteins like fibrillin and modifications to the cross-linking of elastin, which are crucial components of these connective tissues. eyewiki.org The weakening of the zonular fibers leads to their stretching and breaking, causing the lens to subluxate, most commonly in an inferonasal direction. oup.com

While ectopia lentis is a prominent sign of severe hyperhomocysteinemia in homocystinuria, elevated homocysteine levels are also associated with a broader spectrum of ocular pathologies, including:

High Myopia: Severe nearsightedness is the second most common ocular finding in homocystinuria. eyewiki.org

Glaucoma: Both pupillary block glaucoma (due to anterior lens dislocation) and open-angle glaucoma have been linked to elevated homocysteine. eyewiki.orgmdpi.com

Retinal Vascular Occlusive Diseases: This includes central and branch retinal vein and artery occlusions. mdpi.com

Optic Neuropathy: Non-arteritic anterior ischemic optic neuropathy (NAION) and optic atrophy have been associated with hyperhomocysteinemia. eyewiki.orgnih.govijss-sn.com

Cataracts: An increased prevalence of posterior subcapsular cataracts is linked to elevated homocysteine exposure. eyewiki.orgmdpi.com

Diabetic Retinopathy: Hyperhomocysteinemia is considered a risk factor for the development and progression of diabetic retinopathy. mdpi.come-dmj.orgdiabetesjournals.org

Age-Related Macular Degeneration (AMD): Some studies suggest a link between elevated homocysteine and AMD. mdpi.com

The mechanisms for these ocular complications are varied and include impaired vascular endothelial function, oxidative stress, apoptosis of retinal ganglion cells, and alterations in the extracellular matrix. nih.govmdpi.com

Connective Tissue Disorders

Hyperhomocysteinemia is known to cause pathology in connective tissues, which helps to explain its multisystem effects. nih.govtandfonline.com The toxic effects of homocysteine on connective tissue are particularly evident in the genetic disorder homocystinuria, where skeletal abnormalities resembling Marfan syndrome, osteoporosis, and ectopia lentis are common manifestations. eyewiki.orgtandfonline.com However, even moderately elevated homocysteine levels over long periods are associated with an increased incidence of conditions like osteoporosis. nih.govtandfonline.com

The primary mechanism of homocysteine's toxicity on connective tissue is believed to be its chemical interaction with proteins, particularly long-lived extracellular matrix proteins like fibrillin-1 and collagen. nih.govresearchgate.net This process, known as homocysteinylation, involves homocysteine binding to proteins, which can alter their structure and function. nih.gov This alteration is dependent on both the concentration of homocysteine and the duration of exposure, leading to cumulative damage over time. nih.gov

Several theories describe how homocysteine impacts connective tissue:

Interference with Collagen Cross-linking: Homocysteine can interfere with the formation of normal cross-links between collagen molecules. researchgate.nettandfonline.com This disruption in the formation of a stable collagen matrix can lead to weakened tissues, such as fragile bones. researchgate.net

Depletion of Essential Molecules: One proposed mechanism involves the conversion of homocysteine thiolactone to mercaptopropionaldehyde. tandfonline.comtandfonline.com This reaction may deplete ascorbic acid (Vitamin C), which is a necessary cofactor for collagen synthesis. tandfonline.com

Direct Interference with Synthesis: The product of the aforementioned reaction, mercaptoaldehyde, may directly interfere with the synthesis of collagen. tandfonline.com

Induction of an Autoimmune Response: It is also hypothesized that the attachment of mercaptoaldehyde to collagen molecules could render them antigenic, thereby triggering an autoimmune response against the body's own connective tissue. tandfonline.com

Oxidative Damage: Oxidative stress induced by homocysteine can also contribute to connective tissue pathology. researchgate.net

These biochemical disruptions can manifest clinically in various ways, including skeletal deformities, osteoporosis leading to an increased risk of fractures, and weakness in ligaments causing joint dislocations and ectopia lentis. tandfonline.com

Diabetes Mellitus

The relationship between this compound and diabetes mellitus is complex, with elevated homocysteine levels (hyperhomocysteinemia) being implicated in the development and progression of diabetic complications. scirp.orgnih.govumcs.pl While plasma homocysteine levels are often normal in individuals with diabetes, they can be elevated, particularly in the presence of renal dysfunction (diabetic nephropathy) or low folate status. nih.govumcs.pl

Hyperhomocysteinemia is considered a risk factor for both microvascular and macrovascular complications in people with type 1 and type 2 diabetes. nih.govpsu.edu The proposed mechanisms for the detrimental effects of homocysteine in the context of diabetes include:

Endothelial Dysfunction: Homocysteine is known to have direct toxic effects on vascular endothelial cells, which can exacerbate the endothelial damage already present in diabetes. e-dmj.orgscirp.org

Oxidative Stress: Elevated homocysteine levels can increase oxidative stress, a key factor in the pathogenesis of diabetic complications. scirp.orgfrontiersin.org

Inflammation: Homocysteine can promote inflammation, which plays a role in the vascular damage seen in diabetes. scirp.orgfrontiersin.org

Specific diabetic complications associated with hyperhomocysteinemia include:

Diabetic Nephropathy: Elevated homocysteine is linked to the development and progression of diabetic kidney disease, including microalbuminuria, an early marker of this complication. e-dmj.orgnih.govumcs.pl The deterioration of renal function in diabetes can, in turn, lead to further increases in homocysteine levels, creating a vicious cycle. psu.edu

Diabetic Retinopathy: Many studies suggest that hyperhomocysteinemia is an independent risk factor for the presence and severity of diabetic retinopathy. mdpi.comdiabetesjournals.orgnih.govnih.gov

Diabetic Neuropathy: An association has been reported between elevated homocysteine and diabetic peripheral and autonomic neuropathy. umcs.plpsu.edu

Cardiovascular Disease: In patients with diabetes, hyperhomocysteinemia is associated with an increased risk of macrovascular diseases such as coronary artery disease, stroke, and peripheral arterial disease. nih.govumcs.pl This relationship appears to be stronger in individuals with diabetes compared to those without. nih.gov

Some research indicates that poor long-term glycemic control is associated with higher plasma homocysteine concentrations. psu.edu The interplay between homocysteine and diabetes suggests a synergistic negative effect on vascular health. nih.gov

Analytical Methodologies for Homocysteine Quantification in Research

Chromatographic Techniques

Chromatography separates the components of a mixture for analysis. In the context of homocysteine quantification, this separation is essential to distinguish it from other structurally similar compounds, such as cysteine. nih.govbiochemia-medica.com

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of total plasma homocysteine. nih.govhaematologica.org This method typically involves a multi-step process that begins with the reduction of disulfide bonds to release bound homocysteine, followed by protein precipitation. biochemia-medica.comsrce.hr The separated homocysteine is then detected using either fluorescence or electrochemical methods. nih.govhaematologica.org

For fluorescence detection, a derivatization step is necessary to make the homocysteine molecule fluorescent. nih.gov This is often achieved by reacting the free thiol group of homocysteine with a fluorogenic reagent, such as monobromobimane (B13751) or o-phthaldialdehyde. haematologica.orgnih.gov The resulting fluorescent derivative is then detected as it elutes from the HPLC column, providing a highly sensitive and reproducible measurement. nih.gov HPLC with fluorescence detection is considered a reference method due to its high selectivity and sensitivity. biochemia-medica.combiochemia-medica.comnih.gov

Electrochemical detection (ED) offers an alternative that does not require prior derivatization of the thiols. nih.govnih.gov This method relies on the electrochemical oxidation of homocysteine at the surface of an electrode, such as a glassy carbon or boron-doped diamond electrode. nih.govrsc.org The resulting current is proportional to the homocysteine concentration. While this simplifies sample preparation, it can be susceptible to interferences from other electroactive compounds in the sample. nih.govnih.gov

Table 1: Comparison of HPLC-based Detection Methods

Feature Fluorescence Detection Electrochemical Detection
Derivatization Required (e.g., with monobromobimane) haematologica.orgnih.gov Not Required nih.gov
Principle Measures light emitted from a fluorescent derivative nih.gov Measures current from the oxidation of homocysteine nih.gov
Selectivity High biochemia-medica.combiochemia-medica.com Can be affected by interfering substances nih.gov
Sensitivity High nih.gov Very high, with some systems reaching nM levels rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as a gold standard for homocysteine analysis due to its superior specificity and sensitivity. nih.govnih.gov This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov

The process involves introducing the sample, after a reduction step to free the homocysteine, into the LC system for separation. nih.govnih.gov The eluting compounds are then ionized, and the mass spectrometer selects the specific parent ion of homocysteine. This parent ion is then fragmented, and a specific product ion is detected, providing a highly selective and quantitative measurement. nih.govchrom-china.com This method allows for the simultaneous quantification of related compounds, such as methylmalonic acid. nih.gov The use of stable isotope-labeled internal standards, like homocystine-d8, ensures high accuracy and precision. chrom-china.comthermofisher.com

Table 2: Key Features of LC-MS/MS for Homocysteine Analysis

Feature Description
Principle Separation by LC followed by mass-based detection of specific parent and product ions. nih.govnih.gov
Sample Preparation Involves reduction of disulfides and protein precipitation. nih.govthermofisher.com
Internal Standard Commonly uses stable isotope-labeled homocysteine (e.g., homocystine-d8) for accurate quantification. chrom-china.com
Advantages High specificity, sensitivity, and potential for high-throughput analysis. chrom-china.comupsi.edu.my
Linear Range Can span several orders of magnitude, accommodating a wide range of concentrations. acs.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of homocysteine, although it is sometimes considered more complex than LC-based methods. haematologica.orgresearchgate.net This method requires the derivatization of homocysteine to make it volatile, allowing it to be separated by gas chromatography. researchgate.netmdpi.com Following separation, the derivatized homocysteine is detected by a mass spectrometer.

The derivatization process often involves creating silyl (B83357) derivatives. mdpi.com GC-MS provides excellent resolution and specificity, and like LC-MS/MS, it can use stable isotope-labeled internal standards for accurate quantification. google.com While historically significant, the multi-step sample preparation and the need for derivatization have made it less common for routine clinical analysis compared to HPLC and LC-MS/MS. haematologica.orgresearchgate.net However, it remains a valuable tool in research settings, particularly for metabolic studies. mdpi.comresearchgate.net

Immunoassays

Immunoassays are methods that use antibodies to detect and quantify specific substances. For homocysteine, these assays are typically competitive, where homocysteine in the sample competes with a labeled form of a related molecule for binding to a limited number of antibody sites. ibl-international.comibl-america.comantibodies.com

Enzyme Immunoassay (EIA)

Enzyme Immunoassays (EIAs) for homocysteine first involve an enzymatic conversion step. ibl-international.comibl-america.com Total homocysteine in the sample is reduced and then enzymatically converted to S-adenosyl-L-homocysteine (SAH) by the enzyme SAH hydrolase in the presence of excess adenosine (B11128). ibl-international.comibl-america.com

The subsequent immunoassay is a competitive assay where the SAH generated from the sample competes with a fixed amount of immobilized SAH for binding to a monoclonal anti-SAH antibody. ibl-international.comibl-america.com The amount of antibody bound to the immobilized SAH is then detected using a secondary antibody conjugated to an enzyme (like horseradish peroxidase), which produces a colored signal upon the addition of a substrate. ibl-international.comibl-america.com The intensity of the signal is inversely proportional to the concentration of homocysteine in the original sample. ibl-international.comibl-america.com These assays can be performed in a microplate format, allowing for the analysis of numerous samples simultaneously. oup.com

Fluorescence Polarization Immunoassay (FPIA)

The Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay that is well-suited for automation. nih.govnih.gov Similar to the EIA, the initial step involves the enzymatic conversion of homocysteine to SAH. scite.ai

In the competitive binding step, the SAH from the sample competes with a fluorescently labeled SAH analog for binding sites on an anti-SAH antibody. scite.ai The principle of detection is based on the difference in the polarization of fluorescent light emitted by the bound versus the unbound fluorescent analog. The large antibody-fluorescent analog complex rotates slowly, emitting highly polarized light. In contrast, the small, unbound fluorescent analog rotates rapidly, emitting depolarized light. Therefore, a high concentration of homocysteine in the sample leads to less binding of the fluorescent analog and lower polarization of the emitted light. nih.gov FPIA methods are known for their precision and are often used in clinical laboratories due to their ease of automation. nih.govnih.gov

Table 3: Summary of Immunoassay Techniques for Homocysteine

Technique Principle Advantages
Enzyme Immunoassay (EIA) Enzymatic conversion of homocysteine to SAH, followed by a competitive immunoassay for SAH. ibl-international.comibl-america.com Can be performed in a microplate format for high throughput. oup.com
Fluorescence Polarization Immunoassay (FPIA) Enzymatic conversion to SAH, followed by a competitive immunoassay where detection is based on fluorescence polarization. scite.ainih.gov Automated, rapid, and precise. nih.govnih.gov

Chemiluminescence Immunoassay (CLIA)

Chemiluminescence Immunoassay (CLIA) is a powerful and widely used technique for the quantification of total homocysteine (tHcy) in research and clinical settings. adcreviews.comabyntek.com This method combines the specificity of an immunoassay with the high sensitivity of a chemiluminescent detection system. abyntek.com The underlying principle of most commercial CLIA kits for homocysteine involves a competitive immunoassay format. nih.govnih.gov

The procedure typically begins with a pre-analytical step to reduce the various forms of oxidized and protein-bound homocysteine to its free thiol form. This is commonly achieved using a reducing agent like dithiothreitol (B142953) (DTT). medilinkltd.com Following reduction, the free homocysteine is enzymatically converted to S-adenosylhomocysteine (SAH) in the presence of excess S-adenosylhomocysteine hydrolase (SAHH) and adenosine. nih.govmedilinkltd.com

The quantification of the generated SAH is then performed using a competitive immunoassay. In this step, the SAH from the sample competes with a known amount of acridinium-labeled S-adenosyl cysteine for binding sites on a particle-bound monoclonal antibody. medilinkltd.com After an incubation period, a magnetic separation step is employed to wash away unbound components. Subsequently, the addition of pre-trigger and trigger solutions initiates a chemiluminescent reaction, and the light emitted is measured by a luminometer. nih.govmedilinkltd.com The intensity of the light signal is inversely proportional to the concentration of homocysteine in the original sample. nih.gov

CLIA offers several advantages, including high sensitivity, a wide dynamic range, and the potential for full automation, which allows for rapid sample throughput. adcreviews.comabyntek.com However, it is important to note that these assays require specialized and often costly equipment. adcreviews.com Some studies have also pointed to potential interference from matrix effects, which could lead to inaccuracies. adcreviews.com

Enzymatic Cycling Assays

Enzymatic cycling assays represent another prominent method for the quantification of homocysteine, valued for their application on standard clinical chemistry analyzers. nih.govscielo.br These assays are based on the principle of amplifying the initial signal through a series of enzyme-catalyzed cyclic reactions. google.comgoogle.com

One common type of enzymatic cycling assay for homocysteine involves a two-step enzymatic process. google.comgoogle.com Initially, homocysteine reacts with L-serine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase (CBS). Subsequently, cystathionine β-lyase (CBL) converts cystathionine back to homocysteine, concurrently producing pyruvate (B1213749) and ammonia. google.comgoogle.com The rate of pyruvate formation, which is directly proportional to the initial homocysteine concentration, is then measured. This is often achieved by coupling the reaction to lactate (B86563) dehydrogenase, which catalyzes the reduction of pyruvate to lactate and the simultaneous oxidation of NADH to NAD+. The change in absorbance at 340 nm due to NADH oxidation is monitored to quantify the homocysteine. nih.govresearchgate.net

A different enzymatic cycling assay is based on the conversion of homocysteine and a cosubstrate, S-adenosylmethionine (SAM), to methionine and S-adenosylhomocysteine (SAH) by the enzyme homocysteine S-methyltransferase. researchgate.netbitbucket.io The SAH produced is then hydrolyzed by SAH hydrolase back to homocysteine and adenosine. The cycling of SAH leads to an accumulation of a product that can be measured. bitbucket.io

These enzymatic assays are advantageous as they can often be performed rapidly, with some methods determining homocysteine levels in under 30 minutes. drugbank.com They can also be highly sensitive and specific, with some variations demonstrating no measurable response to structurally similar compounds like L-cysteine. drugbank.com

Method Validation and Inter-Method Comparability

The validation of analytical methods for homocysteine quantification is crucial to ensure the accuracy and reliability of research findings. Key validation parameters include linearity, precision (repeatability and reproducibility), accuracy, and the limits of detection and quantification. scielo.brresearchgate.net

Studies comparing different methodologies have revealed both consistencies and discrepancies. For instance, a comparison between a fluorescence polarization immunoassay (FPIA) and an enzyme immunoassay (EIA) with HPLC and gas chromatography-mass spectrometry (GC-MS) as reference methods showed that both immunoassays were linear for plasma total homocysteine (P-tHcy) between 5 and 45 µmol/L. bevital.no The intralaboratory imprecision (CV) for the FPIA was less than 5%, while for the EIA, it was under 9% when a sample processor was used. bevital.no

However, inter-method comparability can be a significant issue. A study comparing a direct chemiluminescence immunoassay (CLIA) with high-performance liquid chromatography with fluorescent detection (HPLC-FD) found that the CLIA method yielded systematically higher homocysteine concentrations. nih.govresearchgate.net The Passing-Bablok regression analysis indicated a proportional difference between the two methods, and the Bland-Altman analysis revealed a significant positive bias for the CLIA method. nih.govresearchgate.netsrce.hr This disagreement suggests that the two methods cannot be used interchangeably and may be due to the lower specificity of the immunoassay compared to the chromatographic method. nih.govsrce.hr

Conversely, another study comparing a CLIA method with liquid chromatography-mass spectrometry (LC-MS/MS) found a good correlation between the two, suggesting that the CLIA method is a reliable and more rapid alternative for emergency settings. oup.com Similarly, a spectrophotometric enzymatic cycling (S-Ec) method was found to provide results comparable to a validated HPLC method. scielo.brredalyc.org

These findings underscore the importance of thorough method validation and the careful consideration of potential biases when comparing results obtained from different analytical platforms. The choice of method often depends on a balance between practical considerations like cost and sample throughput, and the required analytical performance in terms of precision and accuracy. nih.govresearchgate.net

Table 1: Comparison of Performance Characteristics for Different Homocysteine Assay Methodologies

Feature Chemiluminescence Immunoassay (CLIA) Enzymatic Cycling Assay High-Performance Liquid Chromatography (HPLC)
Principle Competitive immunoassay with chemiluminescent detection. nih.govmedilinkltd.com Enzyme-catalyzed cyclic reaction amplifying the signal. google.comgoogle.com Separation of analytes followed by detection (e.g., fluorescence). scielo.brresearchgate.net
Linearity Range 5–70 µmol/L (without dilution). oup.com 1–100 µmol/L. researchgate.net 5.0–85.0 µmol/l. researchgate.netredalyc.org
Intra-Assay CV 0.73–2.21%. oup.com < 5.4% (for concentrations between 11.4 and 39.4 µmol/l). researchgate.net N/A
Inter-Assay CV 2.75–3.73%. oup.com N/A N/A
Detection Limit 0.03 ng/mL. nih.govresearchgate.net 0.31 µmol/l. researchgate.net 1.0 µmol/l. researchgate.netredalyc.org
Bias vs. Reference Can show positive bias compared to HPLC-FD. nih.govresearchgate.netsrce.hr Mean bias of -0.9 µmol/l vs. an immunoassay. researchgate.net Considered a reference method. nih.gov

Therapeutic and Preventive Strategies Targeting Homocysteine Metabolism: Mechanistic Insights

B Vitamin Supplementation (Folate, Vitamin B6, Vitamin B12)

Mechanisms of Homocysteine Lowering via Remethylation and Transsulfuration Pathways

The metabolism of the sulfur-containing amino acid homocysteine is critically dependent on the presence of several B vitamins, which act as essential cofactors for the enzymes involved in its two major metabolic pathways: remethylation and transsulfuration. mdpi.comnih.gov Deficiencies in these vitamins can disrupt these pathways, leading to an accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia. lifeextension.commdpi.com Supplementation with folate (vitamin B9), vitamin B6 (pyridoxine), and vitamin B12 (cobalamin) can effectively lower homocysteine levels by supporting the function of these key metabolic routes. lifeextension.commdpi.com

The remethylation pathway salvages homocysteine by converting it back to methionine. kup.at This process is primarily catalyzed by the enzyme methionine synthase (MS), which requires vitamin B12 in the form of methylcobalamin (B1676134) as a cofactor. mdpi.comfrontiersin.org The methyl group for this reaction is donated by 5-methyltetrahydrofolate (5-MTHF), the active form of folate. frontiersin.org Therefore, adequate levels of both folate and vitamin B12 are crucial for the proper functioning of this pathway. mdpi.comnih.gov A deficiency in either vitamin can impair remethylation, leading to elevated homocysteine. frontiersin.org

The transsulfuration pathway represents an irreversible catabolism of homocysteine. nih.gov This pathway involves two vitamin B6-dependent enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL). nih.gov CBS catalyzes the condensation of homocysteine with serine to form cystathionine, and CGL then converts cystathionine to cysteine and α-ketobutyrate. nih.gov Vitamin B6, in its active form pyridoxal-5'-phosphate (PLP), is an essential cofactor for both of these enzymes. frontiersin.orgelsevier.es Consequently, a deficiency in vitamin B6 can hinder the transsulfuration of homocysteine, contributing to its accumulation. mdpi.com

The interplay between these pathways is regulated by S-adenosylmethionine (SAM), which acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR) and an activator of CBS. elsevier.eselsevier.es This regulation ensures that when methionine levels are sufficient, excess homocysteine is directed towards the transsulfuration pathway for degradation.

Table 1: Role of B Vitamins in Homocysteine Metabolism

Vitamin Active Form Metabolic Pathway Key Enzyme(s) Mechanism of Action
Folate (Vitamin B9) 5-Methyltetrahydrofolate (5-MTHF) Remethylation Methionine Synthase (MS) Donates a methyl group for the conversion of homocysteine to methionine. frontiersin.org
Vitamin B12 (Cobalamin) Methylcobalamin Remethylation Methionine Synthase (MS) Acts as a cofactor for MS, facilitating the transfer of the methyl group from 5-MTHF to homocysteine. mdpi.comfrontiersin.org
Vitamin B6 (Pyridoxine) Pyridoxal-5'-Phosphate (PLP) Transsulfuration Cystathionine β-Synthase (CBS), Cystathionine γ-Lyase (CGL) Serves as a cofactor for CBS and CGL, which are essential for the conversion of homocysteine to cystathionine and then to cysteine. nih.govfrontiersin.orgelsevier.es

Impact on Disease Outcomes and Current Controversies

While B vitamin supplementation has been proven to effectively lower homocysteine levels, its impact on reducing the risk of cardiovascular disease (CVD) and other related conditions remains a subject of considerable debate. nih.govnih.gov Numerous large-scale clinical trials have yielded conflicting results, leading to ongoing controversy within the scientific community. frontiersin.orgnih.gov

The controversy may stem from several factors, including the design of the clinical trials, the baseline B vitamin status of the participants, and the presence of pre-existing vascular disease. Some argue that B vitamin supplementation may be more effective in primary prevention, before significant arterial damage has occurred. nih.gov Furthermore, the focus on folic acid in many trials, without equivalent attention to vitamins B12 and B6, could also influence the outcomes. mdpi.com

There is also evidence suggesting that high folate status in the context of low vitamin B12 levels could have adverse effects, potentially exacerbating cognitive impairment and anemia. frontiersin.org This highlights the importance of a balanced approach to B vitamin supplementation.

Table 2: Summary of Key Findings from B Vitamin Supplementation Trials

Study/Analysis Population Intervention Key Findings Citation(s)
HOPE-2 Trial Patients with vascular disease Folic acid, Vitamin B6, Vitamin B12 No significant reduction in overall cardiovascular events, but a significant reduction in stroke risk. frontiersin.org
NORVIT Trial Patients with recent myocardial infarction Folic acid, Vitamin B6, Vitamin B12 No benefit, and possible harm, from B vitamin supplementation. kup.at
SEARCH Trial Survivors of myocardial infarction Folic acid, Vitamin B12 No significant effect on major vascular events. kup.at
CSPPT Hypertensive adults without history of stroke or MI Enalapril + Folic acid vs. Enalapril alone 21% risk reduction in first stroke with combination therapy. nih.gov
Meta-analyses Various populations B vitamins Generally show a reduction in stroke risk but not other cardiovascular events. nih.govoregonstate.edu

Betaine (B1666868) (Trimethylglycine) Intervention

Role as a Methyl Donor in the BHMT Pathway

Betaine, also known as trimethylglycine, serves as an alternative methyl donor for the remethylation of homocysteine to methionine, a process that is independent of folate and vitamin B12. frontiersin.org This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). portlandpress.comnih.gov The BHMT pathway is primarily active in the liver and kidneys. portlandpress.commdpi.com

In this pathway, betaine donates one of its methyl groups to homocysteine, resulting in the formation of methionine and dimethylglycine (DMG). taylorandfrancis.comfrontiersin.org This mechanism provides a crucial alternative route for homocysteine disposal, particularly when the folate-dependent remethylation pathway is impaired. mdpi.com Betaine itself can be obtained from dietary sources or synthesized in the body from the oxidation of choline (B1196258). mdpi.comuib.no

The BHMT pathway is considered a significant contributor to homocysteine metabolism, processing a substantial portion of cellular homocysteine, especially in the liver. csic.esnih.gov The existence of this parallel pathway underscores the importance of maintaining homocysteine homeostasis within the body.

Effects on Homocysteine Levels and Associated Metabolic Pathways

Supplementation with betaine has been shown to effectively lower plasma homocysteine concentrations in both healthy individuals and those with hyperhomocysteinemia. frontiersin.orgnih.gov The homocysteine-lowering effect of betaine is attributed to the increased availability of substrate for the BHMT enzyme, thereby enhancing the remethylation of homocysteine to methionine. nih.gov

Studies have demonstrated that betaine supplementation can reduce fasting and post-methionine load homocysteine levels. mdpi.comuib.no This effect is particularly pronounced in individuals with low folate status, suggesting that the BHMT pathway can compensate for a less efficient folate-dependent pathway. mdpi.com Conversely, folic acid supplementation has been shown to increase plasma betaine levels, indicating that when the folate pathway is robust, the reliance on the BHMT pathway is reduced. mdpi.com

Table 3: Effects of Betaine Intervention on Homocysteine and Metabolism

Study Population Intervention Effect on Homocysteine Other Metabolic Effects Citation(s)
Healthy Adults Betaine supplementation Significant reduction in plasma homocysteine levels. Increased plasma dimethylglycine and methionine. nih.govmdpi.com
Patients with Homocystinuria Betaine supplementation Substantial decrease in plasma homocysteine. Improved metabolic abnormalities in the central nervous system. europa.eu
Individuals with low folate status Betaine supplementation Particularly effective in lowering post-methionine load homocysteine. mdpi.com
Obese Patients Betaine supplementation (6 g/kg/day) Decrease in plasma homocysteine levels. Decrease in diastolic blood pressure, total serum cholesterol, and LDL levels. frontiersin.org

Dietary Interventions Modulating Homocysteine Metabolism

Dietary patterns and the intake of specific nutrients play a significant role in modulating homocysteine metabolism and, consequently, plasma homocysteine levels. ahajournals.orgahajournals.org Diets rich in fruits, vegetables, and whole grains are generally associated with lower homocysteine concentrations. researchgate.netnih.gov This is largely attributed to the higher intake of B vitamins, particularly folate, from these food sources. ahajournals.orgresearchgate.net

A diet rich in fruits, vegetables, and low-fat dairy products, such as the DASH (Dietary Approaches to Stop Hypertension) diet, has been shown to lower homocysteine levels. ahajournals.orgahajournals.org Conversely, a diet high in red meat and dairy products can increase the metabolic burden of methionine, potentially leading to higher homocysteine levels. lifeextension.comviamedica.pl

Specific dietary components beyond B vitamins also influence homocysteine. For example, betaine is found in foods like spinach, beets, and wheat products. nih.gov Increased intake of betaine-rich foods can contribute to lower homocysteine through the BHMT pathway. mdpi.com Garlic has also been suggested to have a homocysteine-lowering effect. foodforthebrain.org

Lifestyle factors such as high coffee and alcohol consumption can negatively impact B vitamin status and lead to elevated homocysteine. lifeextension.comfoodforthebrain.org Therefore, moderating the intake of these beverages can be a part of a dietary strategy to manage homocysteine levels.

Table 4: Dietary Factors Influencing Homocysteine Levels

Dietary Factor Effect on Homocysteine Primary Mechanism Supporting Evidence
High intake of fruits and vegetables Lowering Increased intake of folate and other B vitamins. ahajournals.orgresearchgate.net The DASH diet, rich in these foods, has been shown to reduce homocysteine. ahajournals.orgahajournals.org
High intake of whole grains Lowering Source of B vitamins and betaine. mdpi.comnih.gov A dietary pattern including whole-grain bread was associated with a favorable homocysteine biomarker profile. nih.gov
High intake of red meat and dairy Increasing Increased methionine load. lifeextension.comviamedica.pl Diets high in animal protein can raise homocysteine levels. lifeextension.com
Betaine-rich foods (e.g., spinach, beets) Lowering Provides substrate for the BHMT pathway. nih.govmdpi.com Increased dietary betaine is linked to lower homocysteine. mdpi.com
High coffee consumption Increasing Promotes the loss of B vitamins. foodforthebrain.org Drinking six or more cups of coffee daily is strongly linked to elevated homocysteine. foodforthebrain.org
High alcohol consumption Increasing Depletes B vitamins. lifeextension.com Alcohol can interfere with B vitamin absorption and metabolism. lifeextension.com

Table 5: Chemical Compounds Mentioned

Compound Name
5-Methyltetrahydrofolate (5-MTHF)
Alpha-ketobutyrate
Betaine (Trimethylglycine)
Choline
Cysteine
Cystathionine
Dimethylglycine (DMG)
Folate (Vitamin B9)
Homocysteine
Methionine
Pyridoxal-5'-phosphate (PLP)
S-adenosylmethionine (SAM)
Serine
Vitamin B6 (Pyridoxine)

Advanced Research Approaches and Future Directions in Dl Homocysteine Studies

In Vitro Cellular Models for Investigating Homocysteine Toxicity

In vitro cellular models are fundamental tools for dissecting the molecular mechanisms of homocysteine toxicity. By exposing specific cell types to elevated levels of homocysteine, researchers can observe cellular responses and identify pathways affected by this amino acid. These models allow for controlled experiments that can elucidate the direct effects of homocysteine on cellular function, independent of systemic influences.

Commonly used cell types in homocysteine research include:

Endothelial cells: To study vascular dysfunction and atherosclerosis.

Neurons and glial cells: To investigate neurotoxicity and the pathogenesis of neurodegenerative diseases. nih.gov

Hepatocytes: To understand the role of the liver in homocysteine metabolism and the effects of hyperhomocysteinemia on liver function.

Renal cells: To explore the connection between homocysteine and kidney disease.

Studies using these models have demonstrated that high concentrations of homocysteine can induce oxidative stress, endoplasmic reticulum (ER) stress, inflammation, and apoptosis. nih.gov For example, in endothelial cells, homocysteine has been shown to uncouple endothelial nitric oxide synthase (eNOS), leading to decreased nitric oxide bioavailability and increased production of reactive oxygen species (ROS).

Cell TypeKey Research FocusObserved Effects of High Homocysteine
Endothelial CellsVascular dysfunction, AtherosclerosisOxidative stress, eNOS uncoupling, Inflammation
NeuronsNeurotoxicity, NeurodegenerationExcitotoxicity, DNA damage, Apoptosis
HepatocytesLiver metabolism, SteatosisER stress, Lipid accumulation
Renal CellsKidney dysfunction, FibrosisApoptosis, Pro-fibrotic signaling

In Vivo Animal Models of Hyperhomocysteinemia

Animal models are indispensable for studying the systemic effects of elevated homocysteine levels (hyperhomocysteinemia) and for testing potential therapeutic interventions. ahajournals.org These models can be broadly categorized into dietary-induced and genetic models. nih.gov

Dietary-Induced Models: These models involve feeding animals diets deficient in essential cofactors for homocysteine metabolism, such as folate, vitamin B6, and vitamin B12, or diets supplemented with high levels of methionine, the precursor of homocysteine. nih.govahajournals.org This approach is useful for mimicking hyperhomocysteinemia caused by nutritional deficiencies. nih.gov For instance, a high-methionine diet can induce hyperhomocysteinemia and affect epigenetic processes. nih.gov

Genetic Models: Genetic models involve the targeted disruption of genes encoding key enzymes in homocysteine metabolism. ahajournals.org These models provide insights into the consequences of specific enzymatic defects that lead to hyperhomocysteinemia in humans. nih.gov

Gene Knockout/Transgenic Model Enzyme Affected Resulting Phenotype
Cbs knockoutCystathionine (B15957) β-synthaseSevere hyperhomocysteinemia, vascular defects, fatty liver
Mthfr knockoutMethylenetetrahydrofolate reductaseModerate hyperhomocysteinemia, developmental abnormalities
Ms knockoutMethionine synthaseEmbryonic lethality in homozygous knockouts
Transgenic human CBSCystathionine β-synthaseCan rescue some phenotypes of Cbs knockout mice

These animal models have been instrumental in establishing a link between hyperhomocysteinemia and a range of pathologies, including cardiovascular disease, neurodegenerative disorders, and birth defects. nih.govmdpi.com For example, studies in apolipoprotein E-deficient (apoE-/-) mice with diet-induced hyperhomocysteinemia have demonstrated accelerated atherosclerosis. nih.gov

Genetic Engineering Approaches in Homocysteine Research

Genetic engineering techniques have revolutionized the study of homocysteine metabolism by allowing for precise manipulation of the genes involved. These approaches include the creation of knockout and transgenic animal models, as well as the use of gene-editing technologies like CRISPR-Cas9.

Knockout models , where a specific gene is inactivated, have been crucial in understanding the function of enzymes like cystathionine β-synthase (CBS) and methylenetetrahydrofolate reductase (MTHFR). cdnsciencepub.comlac-bac.gc.ca For instance, mice with a targeted disruption of the Cbs gene have been widely used to study the vascular pathophysiology of hyperhomocysteinemia. ahajournals.org

Transgenic models , which involve the introduction of a foreign gene, have been used to express human enzymes in mice to study the effects of specific human mutations. nih.gov For example, a transgenic mouse model expressing a pathogenic human CBS I278T mutant has been developed to study homocystinuria. mdpi.com

CRISPR-Cas9 technology offers a powerful tool for creating more precise and complex genetic modifications, enabling researchers to study the effects of specific single nucleotide polymorphisms (SNPs) on homocysteine levels and associated pathologies.

These genetic engineering approaches are essential for dissecting the roles of individual genes in homocysteine metabolism and for developing targeted therapies for genetic disorders that lead to hyperhomocysteinemia. sequencing.com

Omics Technologies (Genomics, Proteomics, Metabolomics) in Homocysteine Research

Omics technologies provide a global view of the molecular changes associated with elevated homocysteine levels, offering a more comprehensive understanding of its pathophysiology. mdpi.com

Genomics: Genome-wide association studies (GWAS) have identified several genetic loci that influence plasma homocysteine levels. ahajournals.org These studies help in identifying novel genes and pathways involved in homocysteine metabolism and its regulation.

Proteomics: This approach analyzes the entire set of proteins in a cell or tissue. Proteomic studies of hyperhomocysteinemic animal models have revealed alterations in the expression of proteins involved in methionine metabolism, the urea (B33335) cycle, and antioxidant defense. researchgate.net For instance, quantitative proteomics has shown differences in methionine cycle enzymes between gene-induced and diet-induced hyperhomocysteinemia. uiowa.edu

Metabolomics: This involves the comprehensive analysis of metabolites in a biological sample. Metabolomics studies have revealed that elevated homocysteine affects various metabolic pathways, including those of arachidonic acid and linoleic acid. nih.gov It has also been used to identify potential novel biomarkers for diseases associated with high homocysteine, such as acute myocardial infarction. nih.gov

The integration of these omics data can provide a systems-level understanding of the complex interactions between genes, proteins, and metabolites in the context of hyperhomocysteinemia.

Interplay between Homocysteine, Microbiome, and Health Outcomes

Emerging research suggests a significant interplay between homocysteine metabolism and the gut microbiome. mdpi.comnih.gov The gut microbiota can influence homocysteine levels by affecting the production and availability of B vitamins, which are essential cofactors for homocysteine-metabolizing enzymes. nih.gov

Key aspects of this interaction include:

Microbial production of B vitamins: Certain gut bacteria can synthesize folate and vitamin B12, thereby influencing the host's homocysteine levels. nih.gov

Microbial metabolism of sulfur-containing amino acids: The gut microbiota is involved in the metabolism of methionine and other sulfur-containing amino acids, which can impact homocysteine production. frontiersin.orgresearchgate.net

Dysbiosis and hyperhomocysteinemia: Alterations in the composition of the gut microbiota, known as dysbiosis, have been associated with elevated homocysteine levels in various diseases, including major depressive disorder and Parkinson's disease. nih.govwjgnet.com

Understanding this complex interplay could open up new therapeutic avenues for managing hyperhomocysteinemia through modulation of the gut microbiome, for example, via probiotics or prebiotics. consensus.app

Microbial FunctionImpact on Homocysteine MetabolismPotential Health Implication
B-vitamin synthesis (Folate, B12)Provides essential cofactors for homocysteine remethylationMaintenance of normal homocysteine levels
Metabolism of sulfur amino acidsInfluences the pool of methionine, a precursor to homocysteineRegulation of homocysteine production
Production of metabolites (e.g., short-chain fatty acids)May indirectly influence host metabolic pathways related to homocysteineModulation of systemic inflammation and metabolic health

Identification of Novel Biomarkers and Therapeutic Targets

A major goal of homocysteine research is to identify novel biomarkers for early disease detection and to discover new therapeutic targets for the management of hyperhomocysteinemia and its associated pathologies. nih.gov

Novel Biomarkers: Metabolomics and proteomics approaches are being used to identify new molecules that can serve as more sensitive and specific biomarkers for diseases linked to high homocysteine levels. For example, L-homocysteine sulfinic acid, cysteic acid, and carnitine have been identified as potential novel biomarkers for a high risk of acute myocardial infarction. nih.gov

Therapeutic Targets: The enzymes involved in homocysteine and folate metabolism are key targets for drug discovery. benthamdirect.comelsevier.com Research is focused on developing new pharmacological agents that can modulate the activity of these enzymes to lower homocysteine levels. nih.gov Strategies for lowering plasma homocysteine include the use of pyridoxine, folate, and betaine (B1666868). tandfonline.com

Future research in this area will likely involve the use of high-throughput screening and computational modeling to identify and validate new drug candidates.

Resolving Causality vs. Association in Hyperhomocysteinemia-Related Pathologies

A critical challenge in homocysteine research is to distinguish between a causal relationship and a mere association between elevated homocysteine and various diseases. mdpi.com While observational studies have consistently shown a strong association, they are prone to confounding factors and reverse causation. nih.gov

Mendelian Randomization (MR) is a powerful genetic epidemiological method used to infer causality. frontiersin.org This approach uses genetic variants that are robustly associated with homocysteine levels as instrumental variables to assess the causal effect of homocysteine on disease risk. nih.govmdpi.com

Recent MR studies have provided evidence for a causal role of homocysteine in some conditions, such as metabolic syndrome, while the evidence for other diseases, like coronary heart disease and congestive heart failure, is less clear or even contradictory. mdpi.comoup.comfrontiersin.org

Further large-scale MR studies, combined with data from randomized controlled trials of homocysteine-lowering therapies, are needed to definitively establish the causal role of homocysteine in different pathologies. nih.gov This will be crucial for guiding clinical practice and public health recommendations.

Personalized Medicine Approaches based on Genetic and Metabolic Profiles

Personalized medicine, which tailors healthcare to the individual characteristics of each patient, is a burgeoning field with significant potential in the management of conditions associated with elevated DL-homocysteine. youtube.commdpi.com By considering an individual's unique genetic makeup and metabolic profile, clinicians can move beyond a one-size-fits-all approach to develop more targeted and effective interventions. youtube.commdpi.com

Genetic profiles, particularly polymorphisms in genes involved in homocysteine metabolism, are a cornerstone of personalized approaches. nih.gov The most studied of these is the methylenetetrahydrofolate reductase (MTHFR) gene. nih.govgpvoice.com.au The MTHFR enzyme is crucial for converting folate into its active form, which is necessary for the remethylation of homocysteine to methionine. nih.gov A common polymorphism in this gene, C677T, results in a less active enzyme, particularly in individuals who are homozygous for the T allele (TT genotype). nih.govgpvoice.com.au

Individuals with the MTHFR 677TT genotype often have higher plasma homocysteine levels, especially when their folate status is low. nih.gov This genetic predisposition highlights the importance of personalized nutritional recommendations. nih.gov While standard dietary guidelines for folate may be sufficient for individuals with the CC genotype, those with the TT genotype may require higher intakes to maintain normal homocysteine levels. nih.gov

Metabolic profiles provide a real-time snapshot of an individual's physiological state and are integral to personalizing homocysteine management. frontiersin.orgbiocrates.comresearchgate.net Key metabolic markers include plasma levels of folate, vitamin B12, and vitamin B6, all of which are essential cofactors in homocysteine metabolism. nih.govnih.gov Deficiencies in these vitamins are a common cause of elevated homocysteine, and assessing their levels can guide targeted supplementation strategies. nih.govnih.gov For instance, an individual with high homocysteine and low vitamin B12 would receive a different intervention than someone with high homocysteine and a known MTHFR polymorphism with adequate B12 levels.

The interplay between genetic and metabolic factors is critical. An individual with the MTHFR 677TT genotype and suboptimal folate levels is at a significantly higher risk for hyperhomocysteinemia. ashpublications.org Therefore, a personalized approach would involve genetic screening for MTHFR variants in individuals with elevated homocysteine, followed by an assessment of their B-vitamin status to create a tailored nutritional plan. goums.ac.irmedicalnewstoday.com

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, is an emerging tool in personalized nutrition for homocysteine management. frontiersin.orgbiocrates.com By analyzing a comprehensive panel of metabolites, researchers can gain a more nuanced understanding of an individual's metabolic phenotype, or "metabotype". frontiersin.orgbiocrates.com This can help identify subtle metabolic dysregulations that contribute to elevated homocysteine beyond simple vitamin deficiencies. frontiersin.org

Table 1: Impact of MTHFR C677T Genotype on Plasma Homocysteine Levels in Relation to Folate Status

MTHFR GenotypeEnzyme ActivityHomocysteine Levels with Adequate FolateHomocysteine Levels with Low FolatePersonalized Intervention Strategy
CC (Wild Type)NormalNormalMildly ElevatedStandard dietary folate intake.
CT (Heterozygous)ReducedNormal to Mildly ElevatedModerately ElevatedEnsure consistent and adequate folate intake; consider supplementation if levels are borderline.
TT (Homozygous)Significantly ReducedMildly to Moderately ElevatedSignificantly ElevatedHigher dietary folate intake is often necessary; supplementation with B vitamins, particularly folate, is frequently recommended.

Ongoing Research Trends and Unanswered Questions

Despite decades of research, the field of this compound studies continues to evolve, with several key areas of active investigation and a number of pressing unanswered questions.

One of the most significant ongoing debates revolves around the causal relationship between moderately elevated homocysteine and cardiovascular disease. nih.govresearchgate.net While numerous observational studies have identified hyperhomocysteinemia as an independent risk factor, results from large-scale clinical trials on the benefits of homocysteine-lowering therapies (primarily with B vitamins) have been mixed. nih.govnih.govnih.gov Some studies have shown a reduction in stroke risk, while others have not demonstrated a significant benefit for other cardiovascular events. frontiersin.org This has led to the "homocysteine controversy," questioning whether homocysteine is a true causative agent or merely a marker of underlying pathology. nih.gov

Future research is focused on identifying specific patient populations that may benefit most from homocysteine-lowering interventions. nih.gov This includes individuals with severe hyperhomocysteinemia, specific genetic backgrounds, or those at high risk for certain types of vascular events. nih.gov There is also a need for longer-term studies to assess the effects of sustained homocysteine reduction. nih.gov

Another active area of research is the expanding role of homocysteine in diseases beyond the cardiovascular system. nih.gov Emerging evidence suggests a link between elevated homocysteine and neurodegenerative disorders such as Alzheimer's disease and dementia, as well as osteoporosis and certain types of cancer. goums.ac.irnih.govfrontiersin.org The precise mechanisms by which homocysteine may contribute to these conditions are still being elucidated and represent a significant frontier in research. nih.gov

The gut microbiota has also emerged as a new player in homocysteine metabolism. The complex interplay between gut bacteria, nutrient absorption (particularly B vitamins), and host metabolism is an area of growing interest. Research is exploring how the composition of the gut microbiome may influence homocysteine levels and how interventions targeting the gut, such as probiotics, might be used to manage hyperhomocysteinemia.

Several key unanswered questions remain at the forefront of this compound research:

Causality vs. Marker: Is elevated homocysteine a direct cause of vascular damage and other pathologies, or is it simply an indicator of an underlying metabolic dysfunction? nih.gov

Optimal Intervention Strategies: What is the most effective and safe way to lower homocysteine levels? This includes determining the optimal forms and dosages of B vitamins (e.g., folic acid versus the active form, L-methylfolate) and the potential role of other nutrients and lifestyle modifications. nih.gov

Standardized Reference Ranges: There is ongoing discussion about the optimal upper limit for normal plasma homocysteine levels, with some research suggesting that cognitive issues may arise at levels lower than the currently accepted threshold. psychologytoday.com

Mechanisms of Action: The precise molecular mechanisms by which homocysteine exerts its potential pathological effects, such as oxidative stress, endothelial dysfunction, and inflammation, are still not fully understood. nih.gov

Interaction with Other Risk Factors: How does homocysteine interact with other established risk factors for chronic diseases, and can this information be used to improve risk prediction models?

Future research will likely involve more sophisticated study designs, including Mendelian randomization studies to better understand causality, as well as multi-omics approaches that integrate genomics, metabolomics, and proteomics to unravel the complex network of factors influencing homocysteine metabolism and its downstream effects. nih.govfrontiersin.org

Q & A

Q. What are the standard analytical methods for quantifying DL-Homocysteine in biological samples?

this compound (DL-Hcy) can be quantified using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS). This method enables simultaneous detection of DL-Hcy, DL-cysteine, and glutathione in saliva and urine with high sensitivity (limit of detection ≤0.1 µM) and selectivity. Key steps include derivatization with isotopic labeling reagents, protein precipitation, and chromatographic separation using a C18 column. Validation parameters (linearity, precision, recovery) must adhere to FDA guidelines for bioanalytical methods .

Q. What is the role of this compound in the transsulfuration and remethylation pathways?

this compound is a key intermediate in methionine metabolism. In the transsulfuration pathway, cystathionine β-synthase (CBS) converts DL-Hcy to cystathionine, requiring vitamin B6 as a cofactor. In the remethylation pathway, DL-Hcy is recycled back to methionine via methionine synthase (MS) or betaine-homocysteine methyltransferase (BHMT), requiring folate and vitamin B12. Dysregulation in these pathways leads to hyperhomocysteinemia, a risk factor for cardiovascular disease (CVD) .

Q. How should this compound be handled to ensure stability in experimental setups?

DL-Hcy is prone to oxidation. Solutions should be prepared in deoxygenated water or buffer containing 1 mM ascorbic acid (molar ratio ≥1:1) to stabilize thiol groups. Storage at −20°C in aliquots prevents freeze-thaw degradation. For cell culture studies, concentrations ≤10 mM in serum-free media are recommended to avoid cytotoxicity .

Advanced Research Questions

Q. How does this compound induce endoplasmic reticulum (ER) stress and upregulate VEGF in retinal cells?

In ARPE-19 cells, DL-Hcy (0.1–10 mM) activates the unfolded protein response (UPR) via PERK-ATF4 signaling, increasing VEGF and GRP78 mRNA expression by 7.3-fold after 24 hours. Experimental design should include Northern blotting or qPCR to quantify mRNA, alongside controls with L-cysteine (non-reactive) and DTT (positive control for ER stress). Dose-dependent effects must be validated using siRNA knockdown of ATF4 .

Q. What experimental strategies resolve contradictions in this compound’s role as a neurotoxin versus a neuromodulator?

Discrepancies arise from model-specific effects. For example, DL-Hcy inhibits kynurenic acid synthesis in rat brain slices at 100 µM but acts as a weak NMDA receptor agonist at higher concentrations (≥1 mM). To address this, use isotopic tracers (e.g., this compound-d4) to track metabolic flux and distinguish direct neurotoxic effects from secondary oxidative stress. Combine electrophysiology with LC-MS/MS to correlate metabolite levels with functional outcomes .

Q. How can deuterated this compound (DL-Hcy-d4) improve metabolic pathway tracing in vivo?

DL-Hcy-d4 (3,3,4,4-D4, 98% purity) is used to study homocysteine remethylation and transsulfuration kinetics. Administer via intraperitoneal injection (10 mg/kg in PBS) and collect plasma/serum at timed intervals. Analyze using LC-MS with a SeQuant® ZIC®-HILIC column to separate isotopologues. Note that deuterium substitution may alter reaction rates (kinetic isotope effect), requiring correction factors in kinetic models .

Q. What are the methodological pitfalls in studying this compound’s impact on platelet function?

DL-Hcy (≥50 µM) enhances platelet adhesiveness by inhibiting nitric oxide synthase (NOS) and increasing ROS. However, ex vivo studies using platelet-rich plasma (PRP) must control for ascorbate depletion and pH shifts. Use thromboelastography (TEG) to measure clot strength and impedance-based aggregometry to validate dose-response curves. Confounding factors include batch-to-batch variability in DL-Hcy purity (ensure ≥95% by titration) .

Key Methodological Considerations

  • Contradiction Analysis : Compare results across models (e.g., endothelial vs. neuronal cells) and validate using orthogonal assays (e.g., Western blot + RNA-seq).
  • Isotopic Tracers : Use DL-Hcy-d4 to distinguish endogenous vs. exogenous homocysteine pools. Ensure isotopic purity >98% via COA verification .
  • Oxidative Stress Markers : Pair DL-Hcy treatments with antioxidants (e.g., N-acetylcysteine) to isolate ER stress-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Homocysteine
Reactant of Route 2
Reactant of Route 2
DL-Homocysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.